Cesium peroxide
Description
Properties
CAS No. |
12053-70-2 |
|---|---|
Molecular Formula |
C4H6Br2O2S |
Synonyms |
Cesium peroxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cesium Peroxide from Cesium Metal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cesium peroxide (Cs₂O₂) from cesium metal. It details the primary synthesis methodologies, including direct oxidation and thermal decomposition, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols, safety precautions, and characterization techniques are also included to assist researchers in the practical application of these methods.
Introduction
This compound is an inorganic compound with the chemical formula Cs₂O₂. It is a yellowish solid that is of interest in various research and industrial applications, including as a coating for photocathodes due to its low work function. The synthesis of this compound from cesium metal can be achieved through several routes, each with its own set of advantages and challenges. This guide will focus on the most common and effective methods reported in the scientific literature.
Synthesis Methodologies
There are two primary approaches for the synthesis of this compound from cesium metal: direct synthesis from the elements and indirect synthesis via the thermal decomposition of cesium superoxide (CsO₂).
A logical workflow for the synthesis and confirmation of this compound is presented below.
Workflow for this compound Synthesis and Characterization.
Direct Synthesis of this compound
Direct synthesis involves the reaction of cesium metal with oxygen. The stoichiometry of the oxygen supplied is a critical factor in determining the final product.
2.1.1. Reaction of Cesium Metal with Controlled Oxygen in Liquid Ammonia
One of the most effective methods for preparing pure this compound is by reacting cesium metal with a controlled amount of oxygen in a liquid ammonia solvent.[1][2] This method allows for a more controlled reaction compared to the direct oxidation of the solid metal.
Experimental Protocol:
-
Apparatus Setup: A reaction vessel equipped with a gas inlet, a stirrer, and a cooling system is required. The entire system must be scrupulously dried and purged with an inert gas (e.g., argon) to remove any traces of moisture and air.
-
Cesium Solution Preparation: A known quantity of high-purity cesium metal is dissolved in anhydrous liquid ammonia at approximately -50°C to -78°C. This results in the formation of a characteristic blue solution of solvated electrons.
-
Oxygen Introduction: A stoichiometric amount of dry oxygen gas is slowly bubbled through the cesium-ammonia solution with vigorous stirring. The amount of oxygen is critical to favor the formation of the peroxide (O₂²⁻) ion over the superoxide (O₂⁻) ion.
-
Reaction and Precipitation: As the reaction proceeds, the blue color of the solution will fade, and a yellowish precipitate of this compound will form.
-
Product Isolation: Once the reaction is complete, the liquid ammonia is allowed to evaporate. The remaining solid this compound is then dried under a vacuum to remove any residual ammonia.
-
Storage: The final product should be stored in a tightly sealed container under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
2.1.2. Direct Oxidation of Solid Cesium Metal
This compound can also be synthesized by the direct oxidation of solid cesium metal.[2] However, this reaction can be vigorous and may lead to the formation of a mixture of oxides, including cesium monoxide (Cs₂O) and cesium superoxide (CsO₂), if the reaction conditions are not carefully controlled. Burning cesium in air or excess oxygen will primarily yield cesium superoxide.[3][4][5]
Experimental Protocol:
-
Sample Preparation: A clean, dry sample of cesium metal is placed in a reaction chamber made of a material that is inert to cesium and its oxides at elevated temperatures (e.g., nickel or certain ceramics).
-
Atmosphere Control: The reaction chamber is evacuated and then backfilled with a controlled, stoichiometric amount of high-purity oxygen. The pressure of the oxygen should be carefully monitored.
-
Initiation of Reaction: The reaction can be initiated by gently heating the cesium metal. The reaction is highly exothermic and may become self-sustaining.
-
Temperature Control: Careful control of the temperature is necessary to prevent the further oxidation of this compound to cesium superoxide or its decomposition to cesium monoxide.
-
Product Collection: After the reaction is complete and the chamber has cooled to room temperature, the resulting this compound can be collected. The product may require purification to remove any other cesium oxides that may have formed.
Indirect Synthesis via Thermal Decomposition of Cesium Superoxide
An alternative route to this compound is through the thermal decomposition of cesium superoxide.[2][6][7] This method is particularly useful if cesium superoxide is readily available or is the primary product of a direct oxidation reaction.
Experimental Protocol:
-
Starting Material: High-purity cesium superoxide is placed in a crucible within a tube furnace.
-
Atmosphere and Pressure Control: The furnace is purged with an inert gas (e.g., argon) or connected to a vacuum system to allow for the removal of the oxygen gas produced during decomposition.
-
Heating Protocol: The cesium superoxide is heated to approximately 400°C.[7] The temperature should be carefully controlled and monitored. The decomposition reaction is: 2 CsO₂(s) → Cs₂O₂(s) + O₂(g).
-
Monitoring Decomposition: The progress of the decomposition can be monitored by measuring the evolution of oxygen gas.
-
Product Isolation: Once the evolution of oxygen has ceased, the furnace is cooled to room temperature under an inert atmosphere. The resulting solid is this compound.
The relationship between the different cesium oxides and their formation pathways is illustrated in the diagram below.
Reaction Pathways for the Formation of Cesium Oxides.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and related compounds.
Table 1: Reaction Conditions for this compound Synthesis
| Synthesis Method | Key Reactants | Solvent | Temperature | Key Considerations |
| Direct Oxidation in Liquid Ammonia | Cesium Metal, Oxygen | Liquid Ammonia | -78 to -50 °C | Stoichiometric control of oxygen is crucial. |
| Direct Oxidation of Solid Metal | Cesium Metal, Oxygen | None | Gentle heating to initiate | Highly exothermic; can produce mixed oxides. |
| Thermal Decomposition | Cesium Superoxide | None | ~400 °C[7] | Requires controlled heating in an inert atmosphere or vacuum. |
Table 2: Physical and Thermodynamic Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Standard Enthalpy of Formation (ΔHf°) |
| This compound | Cs₂O₂ | 297.81 | Yellowish solid | 590 | Not readily available |
| Cesium Superoxide | CsO₂ | 164.90 | Yellow to orange solid | 600 | -295 kJ/mol[7] |
| Cesium Monoxide | Cs₂O | 281.81 | Orange-red crystals | 490 | -345.8 kJ/mol |
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. Due to its sensitivity to air and moisture, characterization should be performed under controlled conditions.[8]
-
Raman Spectroscopy: This is a powerful technique for identifying the peroxide ion (O₂²⁻). This compound exhibits a characteristic Raman vibration at approximately 743 cm⁻¹.[2][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the chemical state of cesium and oxygen in the sample, helping to distinguish between peroxide, superoxide, and oxide species.[4]
-
X-ray Diffraction (XRD): XRD can be used to determine the crystal structure of the synthesized material and confirm the formation of the orthorhombic structure of this compound.[8]
Safety and Handling
Cesium metal and its oxides are highly reactive and require careful handling in a controlled environment.
-
Cesium Metal: Cesium metal is extremely pyrophoric and reacts violently with water, releasing flammable hydrogen gas.[1][6][9] It should be handled under an inert atmosphere (e.g., argon) in a glove box.[6] All equipment must be scrupulously dry.[6]
-
This compound and Superoxide: These compounds are strong oxidizing agents and can react exothermically with organic materials and reducing agents. They are also sensitive to moisture and will react with water to form cesium hydroxide and hydrogen peroxide (from the peroxide) or oxygen and hydrogen peroxide (from the superoxide).[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times when handling these materials.[6][9]
Always consult the relevant Safety Data Sheets (SDS) before handling cesium metal or its compounds.[1][6]
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cesium - ESPI Metals [espimetals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. nj.gov [nj.gov]
Unveiling the Atomic Architecture of Cesium Peroxide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of cesium peroxide (Cs₂O₂), targeting researchers, scientists, and professionals in drug development. The document delves into the crystallographic parameters, synthesis protocols, and characterization of this inorganic compound, presenting all quantitative data in structured tables and detailed experimental methodologies.
Core Crystallographic Data
This compound crystallizes in the orthorhombic system, a fact established through single-crystal X-ray diffraction studies. The seminal work by Helmholz in 1939 laid the foundation for understanding its atomic arrangement. The key crystallographic data are summarized below, providing a quantitative basis for structural analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Immm |
| Lattice Parameters | a = 4.41 Å, b = 7.34 Å, c = 4.38 Å |
| Formula Units (Z) | 2 |
| Atomic Positions | Cs: (0, y, 0), (0, -y, 0), (1/2, 1/2+y, 1/2), (1/2, 1/2-y, 1/2) with y = 0.185O: (x, 0, 0), (-x, 0, 0), (1/2+x, 1/2, 1/2), (1/2-x, 1/2, 1/2) with x = 0.165 |
| Interatomic Distances | O-O: 1.45 ÅCs-O: 2.89 Å, 3.01 Å |
Experimental Protocols
The synthesis and characterization of this compound require meticulous handling due to its sensitivity to air and moisture. The following sections detail the experimental procedures for its preparation and analysis.
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent:
-
Reaction of Cesium Metal in Liquid Ammonia: This method involves the controlled reaction of cesium metal with oxygen in a liquid ammonia solution.[1]
-
Procedure: A solution of cesium metal in liquid ammonia is prepared in a moisture-free environment. Controlled amounts of dry oxygen gas are then bubbled through the solution, leading to the precipitation of this compound. The resulting solid is isolated by evaporation of the ammonia.
-
-
Thermal Decomposition of Cesium Superoxide: this compound can also be obtained by the thermal decomposition of cesium superoxide (CsO₂).[2]
-
Procedure: Cesium superoxide is heated in a controlled atmosphere. Upon heating, it decomposes to yield this compound and oxygen gas.
-
Characterization Techniques
X-ray Diffraction (XRD): Due to the air-sensitive nature of this compound, powder X-ray diffraction measurements must be conducted using an inert atmosphere sample holder or a sealed capillary.
-
Sample Preparation: The finely ground this compound powder is loaded into a specialized air-tight sample holder within a glovebox environment to prevent exposure to ambient air and humidity.
-
Instrumentation: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used. Data is collected over a 2θ range of 10-80 degrees with a step size of 0.02 degrees.
-
Data Analysis: The resulting diffraction pattern is analyzed to confirm the phase purity and determine the lattice parameters of the orthorhombic crystal structure.
Raman Spectroscopy: This technique is instrumental in identifying the peroxide ion (O₂²⁻).
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 632.8 nm) is used. The scattered light is collected and analyzed by a spectrometer.
-
Measurement: The sample is placed in a sealed container to prevent degradation during the measurement. The characteristic Raman peak for the peroxide ion in Cs₂O₂ is observed at approximately 743 cm⁻¹.[2] This peak corresponds to the O-O stretching vibration.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a material like this compound follows a well-defined logical workflow, from initial synthesis to the final structural refinement.
This guide provides a foundational understanding of the crystal structure of this compound, supported by quantitative data and detailed experimental methodologies. The provided information is intended to be a valuable resource for researchers and scientists working with this and related materials.
References
A Comprehensive Technical Guide to the Thermal Decomposition of Cesium Superoxide to Cesium Peroxide
This technical guide provides an in-depth analysis of the thermal decomposition of cesium superoxide (CsO₂), a critical reaction in the field of inorganic chemistry. The following sections detail the thermodynamics, kinetics, and experimental methodologies associated with the conversion of cesium superoxide to cesium peroxide (Cs₂O₂), tailored for researchers, scientists, and professionals in drug development who may work with reactive oxygen species and alkali metal compounds.
Reaction Pathway and Stoichiometry
The thermal decomposition of solid cesium superoxide yields solid this compound and gaseous oxygen. Studies have shown that this decomposition occurs directly, without the formation of any intermediate cesium sesquioxide (Cs₂O₃).[1][2] The balanced chemical equation for this reaction is:
2CsO₂(s) → Cs₂O₂(s) + O₂(g)
This reaction represents a key pathway for the synthesis of high-purity this compound and is fundamental to understanding the thermal stability of alkali metal superoxides.
Quantitative Decomposition Data
The thermal decomposition of cesium superoxide has been investigated under various conditions, with key quantitative data summarized in the table below. These studies provide insights into the temperature ranges and atmospheric conditions that influence the decomposition process.
| Parameter | Value | Conditions | Reference |
| Decomposition Temperature Range | 280 - 360 °C | Not specified | [1][2] |
| Decomposition Temperature Range | 360 - 450 °C (633 - 723 K) | Not specified | [3] |
| Significant Mass Change | > 275 °C | Dynamic Vacuum | [4] |
| Significant Mass Change | > 400 °C | Flowing Argon Atmosphere | [4] |
| Melting Point of CsO₂ | ~450 °C (723 K) | Not specified | [3] |
Thermodynamic Properties
The thermodynamic stability and decomposition of cesium superoxide are governed by its Gibbs free energy of formation. The Gibbs free energy of formation for both cesium superoxide and this compound has been derived as a function of temperature.[3]
| Compound | Gibbs Free Energy of Formation (ΔGf) | Temperature Range | Reference |
| Cesium Superoxide (CsO₂) ** | ΔGf (J/mol) = -233,145 + 153.65 * T(K) | Not specified | [3] |
| This compound (Cs₂O₂) ** | ΔGf (J/mol) = -390,052 + 201.7 * T(K) | Not specified | [3] |
Further thermodynamic properties, including the standard enthalpy (ΔH°), standard entropy (ΔS°), and the equilibrium constant (Kp), have also been calculated for the decomposition reaction.[1][2]
Experimental Protocols
The investigation of the thermal decomposition of cesium superoxide has primarily involved two key experimental approaches: dissociation pressure measurement and thermogravimetric analysis.
a) Dissociation Pressure Measurement
A common method to study this decomposition is by measuring the equilibrium dissociation pressure of oxygen over a sample of cesium superoxide as a function of temperature.[1][2] This technique typically involves:
-
Sample Preparation: A known quantity of cesium superoxide is placed in a reaction vessel.
-
High-Vacuum System: The reaction vessel is connected to a high-vacuum system to remove any atmospheric gases.
-
Heating: The sample is heated to a specific temperature within the decomposition range using a furnace with precise temperature control.
-
Pressure Measurement: A manometer is used to measure the partial pressure of oxygen gas evolved during the decomposition.[3]
-
Analysis: By measuring the oxygen pressure at various temperatures, the thermodynamic properties of the reaction can be determined. The composition of the solid phase can be determined by weighing the sample before and after the experiment.[3]
b) Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can also be employed to study the decomposition by monitoring the mass of the sample as a function of temperature. In this method:
-
Sample Placement: A small, accurately weighed sample of cesium superoxide is placed in a TGA instrument.
-
Controlled Atmosphere: The sample is heated in a controlled atmosphere, such as a dynamic vacuum or a flowing inert gas like argon.[4]
-
Heating Program: The temperature is increased at a constant rate.
-
Mass Measurement: The instrument continuously records the mass of the sample. A decrease in mass corresponds to the loss of oxygen gas during decomposition.
-
Data Analysis: The resulting data of mass versus temperature provides information on the decomposition temperature and the stoichiometry of the reaction.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Peroxide (Cs₂O₂)
Introduction
Cesium peroxide (Cs₂O₂) is an inorganic compound composed of cesium and oxygen. As a member of the alkali metal peroxide family, it is recognized for its high reactivity and potent oxidizing properties. It is typically a yellowish solid formed from the interaction of cesium metal with oxygen.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Cs₂O₂, detailed experimental protocols for its synthesis and characterization, and important safety considerations for handling this reactive compound.
Physical Properties of this compound
This compound is a solid compound whose physical characteristics are rooted in its chemical structure. While extensive quantitative data is not widely published, the key known physical properties are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Formula | Cs₂O₂ | [1][2] |
| Molar Mass | 297.809 g·mol⁻¹ | [1][2] |
| Appearance | Yellowish solid | [1][2] |
| Crystal Structure | Orthorhombic | [2] |
| Raman Vibration | 743 cm⁻¹[1][2], 742.5 cm⁻¹[3] | [1][2][3] |
Chemical Properties and Reactivity
This compound is a strong oxidizing agent and exhibits high reactivity, particularly with water and acids.[1][4] Its chemical behavior is dominated by the peroxide ion (O₂²⁻), which dictates its decomposition pathways and reactions.
| Reaction Type | Reactants | Products | Observations | Source(s) |
| Reaction with Water | Cs₂O₂ + H₂O | Cesium hydroxide (CsOH) + Oxygen (O₂) | Vigorous, exothermic, and potentially hazardous reaction.[1] The compound decomposes violently in water.[4] | [1] |
| Reaction with Acids | Cs₂O₂ + Acid | Cesium salts + Hydrogen peroxide (H₂O₂) | Soluble in acids.[4] | [1] |
| Thermal Decomposition | Cs₂O₂ (heated to 650 °C) | Cesium monoxide (Cs₂O) + Atomic oxygen ([O]) | Decomposes upon strong heating.[1][2] | [1][2] |
Synthesis and Decomposition Pathways
This compound can be synthesized through multiple routes, primarily involving the controlled oxidation of cesium metal or the decomposition of cesium superoxide.
Synthesis Routes
-
Direct Oxidation of Cesium Metal : The most direct method involves the reaction of cesium metal with a stoichiometric amount of oxygen.[2] This can be achieved by reacting the metal in a liquid ammonia solution or by the direct oxidation of the solid metal.[2][4] The balanced chemical equation is: 2 Cs + O₂ → Cs₂O₂[1][2]
-
Thermal Decomposition of Cesium Superoxide (CsO₂) : this compound can also be formed by carefully heating cesium superoxide in a vacuum, which releases oxygen gas.[1][2][4] The reaction is: 2 CsO₂ → Cs₂O₂ + O₂[1][2]
The following diagram illustrates the key synthesis and decomposition relationships for this compound.
Caption: Synthesis and decomposition pathways of this compound.
Experimental Protocols
Detailed methodologies are critical for the safe and effective study of Cs₂O₂. The following protocols are based on established procedures for handling and characterizing highly reactive alkali metal compounds.
Protocol 1: Synthesis of Cs₂O₂ via Direct Oxidation in Liquid Ammonia
Objective: To synthesize this compound by reacting cesium metal with a controlled amount of oxygen in a liquid ammonia solvent.
Methodology:
-
System Preparation: All glassware must be rigorously dried and the entire synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[5][6]
-
Reaction Setup: Place a precisely weighed amount of high-purity cesium metal into a three-neck flask equipped with a gas inlet, a condenser cooled to -78 °C (dry ice/acetone), and a stopper.
-
Ammonia Condensation: Cool the flask to -78 °C and condense dry ammonia gas into it until the cesium metal is fully dissolved, forming a characteristic blue solution.
-
Oxygen Introduction: Slowly bubble a stoichiometric amount of dry oxygen gas through the solution. The amount of oxygen must be carefully controlled to prevent the formation of cesium superoxide.[4]
-
Reaction and Isolation: The solution will change color as Cs₂O₂ precipitates. Once the reaction is complete, the ammonia is slowly evaporated by removing the cold bath. The resulting solid this compound is then collected and stored under an inert atmosphere.
Protocol 2: Characterization by Raman Spectroscopy
Objective: To obtain the Raman spectrum of Cs₂O₂ and identify the characteristic peroxide ion vibration.
Methodology:
-
Sample Preparation: The Cs₂O₂ sample must be handled in an inert and dry environment to prevent decomposition.[1] A small amount of the powder is sealed in a quartz capillary tube or pressed into a pellet inside a glovebox.
-
Instrumentation: A Raman spectrometer equipped with a laser source is used. A common excitation wavelength for such compounds is 632.8 nm.[3]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded, focusing on the region where the peroxide (O₂²⁻) stretching mode is expected.
-
Analysis: The resulting spectrum should show a strong, characteristic peak around 743 cm⁻¹, which corresponds to the fundamental vibration of the peroxide ion.[1][2] Overtones may also be observed at approximately double and triple this wavenumber.[3]
The workflow for Raman analysis is depicted below.
Caption: Experimental workflow for Raman spectroscopy of Cs₂O₂.
Safety and Handling
This compound is a hazardous material that requires strict safety protocols. It is highly reactive and a strong oxidizing agent.
-
Handling: Always handle Cs₂O₂ in a well-ventilated area, preferably within a glovebox under an inert, dry atmosphere.[5][7] Avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent ignition.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including fire/flame resistant and impervious garments, chemical-impermeable gloves, and tightly fitting safety goggles.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from water, moisture, acids, and other incompatible materials.[6]
-
Spills and Disposal: In case of a spill, evacuate the area and remove all sources of ignition.[7] Collect the spilled material using spark-proof tools and place it in a suitable closed container for disposal.[7] Disposal must be carried out at an appropriate treatment and disposal facility in accordance with all applicable regulations.[7]
Applications
One of the notable applications of this compound is as a coating for photocathodes. This is due to its low work function, which facilitates the emission of electrons upon exposure to light.[1][2]
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. This compound | 12053-70-2 [chemicalbook.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Cesium peroxide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cesium peroxide (Cs₂O₂), a highly reactive inorganic compound. The information presented herein is intended for researchers, scientists, and professionals in various fields, including materials science and chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its primary applications and safety considerations.
Core Chemical Identifiers and Properties
This compound is a yellowish solid compound formed from cesium and oxygen. It is a strong oxidizing agent and is highly reactive, particularly with water.
| Property | Data | Reference |
| CAS Number | 12053-70-2 | [1] |
| Molecular Formula | Cs₂O₂ | [1] |
| Molar Mass | 297.809 g·mol⁻¹ | [1] |
| Appearance | Yellowish solid | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Melting Point | 590 °C (decomposes) | [2] |
| Solubility | Soluble in acids, reacts violently with water | [3] |
Chemical Pathways and Reactions
The following diagram illustrates the key synthesis and decomposition pathways involving this compound.
Caption: Synthesis and decomposition pathways of cesium oxides.
Experimental Protocols
This compound is typically synthesized under controlled conditions to prevent the formation of other cesium oxides, such as the superoxide. The primary methods involve direct oxidation of the metal or thermal decomposition of the superoxide.
Method 1: Controlled Oxidation of Cesium Metal in Liquid Ammonia
This method allows for precise control over the stoichiometry of the reaction.
Protocol:
-
Apparatus Setup: A reaction vessel resistant to ammonia and equipped with a gas inlet and a stirring mechanism should be assembled and thoroughly dried. The entire system must be purged with an inert gas (e.g., argon) to remove air and moisture.
-
Cesium Dissolution: High-purity cesium metal is introduced into the reaction vessel. Anhydrous liquid ammonia is then condensed into the vessel at low temperature (typically -78 °C using a dry ice/acetone bath) to dissolve the cesium, forming a characteristic blue solution.
-
Oxygen Introduction: A stoichiometric quantity of pure, dry oxygen gas is slowly bubbled through the stirred solution.[3] The amount of oxygen is critical to ensure the formation of the peroxide (Cs₂O₂) rather than the superoxide (CsO₂).
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the blue color of the solvated electrons.
-
Solvent Removal: Once the reaction is complete, the ammonia is slowly evaporated by gradually warming the vessel, leaving behind the solid this compound product.
-
Product Handling: The resulting this compound should be handled exclusively under an inert atmosphere due to its high reactivity with air and moisture.[3]
Method 2: Thermal Decomposition of Cesium Superoxide
This method is effective for producing pure this compound from cesium superoxide.
Protocol:
-
Precursor: High-purity cesium superoxide (CsO₂) is used as the starting material. Cesium superoxide can be formed by burning cesium metal in an excess of oxygen.[4]
-
Apparatus: A furnace equipped with a vacuum system is required. The cesium superoxide is placed in a crucible made of a material that will not react with the oxides at high temperatures.
-
Decomposition: The vessel containing the cesium superoxide is evacuated to a high vacuum. The temperature is then gradually raised to approximately 400 °C.[4] At this temperature, cesium superoxide decomposes to form this compound and oxygen gas, according to the reaction: 2 CsO₂(s) → Cs₂O₂(s) + O₂(g).[1][4]
-
Oxygen Removal: The oxygen gas produced during the decomposition is continuously removed by the vacuum system to drive the reaction to completion.
-
Cooling and Handling: After the decomposition is complete, the system is cooled to room temperature under vacuum. The resulting this compound must be stored and handled under a dry, inert atmosphere.
Applications in Research and Technology
The primary application of this compound stems from its low work function, making it a valuable material in the fabrication of photocathodes.[1]
-
Photocathode Coatings: this compound is often used as a coating for photocathodes. These devices are critical components in light sensors, image intensifiers, and particle accelerators. The low work function of the coating facilitates the emission of electrons upon exposure to photons.
-
Surface Science Studies: The formation of this compound and its subsequent transformation into cesium superoxide on the surface of semiconductors (like InP) is a subject of study in materials science. Understanding this transformation is crucial as it is linked to the degradation of the quantum yield in negative electron affinity (NEA) photocathodes.
Safety and Handling
This compound is a hazardous material that requires careful handling by trained personnel in a controlled laboratory environment.
-
Reactivity: It is a strong oxidizing agent and reacts violently and exothermically with water, producing cesium hydroxide and oxygen gas.[1] This reaction can be explosive. It also poses a significant fire risk when in contact with organic materials.[3]
-
Handling: All handling of this compound must be conducted in a glove box or similar enclosure under a dry, inert atmosphere (e.g., argon) to prevent contact with air and moisture.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Due to its corrosive nature upon contact with moisture, full skin and eye protection is essential.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, acids, and organic materials.
References
Formation of Cesium Peroxide in Ammonia Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of cesium peroxide (Cs₂O₂) in liquid ammonia solution. It covers the underlying chemistry, experimental considerations, and characterization of the resulting product. This document is intended for professionals in research and development who require a thorough understanding of the synthesis of this highly reactive inorganic compound.
Introduction
This compound is a valuable compound in various chemical applications, including as an oxidizing agent and as a precursor for other cesium-oxygen compounds. Its synthesis in liquid ammonia offers a convenient and controlled route to obtaining the pure product. The dissolution of cesium metal in liquid ammonia generates a characteristic blue solution containing solvated electrons, which are highly reactive. The subsequent introduction of oxygen under controlled conditions leads to the formation of this compound.
Reaction Chemistry and Pathways
The formation of this compound in liquid ammonia involves the initial dissolution of cesium metal, followed by its oxidation.
Dissolution of Cesium in Liquid Ammonia:
Cesium metal readily dissolves in liquid ammonia to form a deep blue solution. This color is characteristic of the presence of solvated electrons (e⁻(am)). The process can be represented by the following equation:
Cs(s) ⇌ Cs⁺(am) + e⁻(am)
These solvated electrons are powerful reducing agents.
Oxidation to Form Peroxide:
When a stoichiometric amount of oxygen is introduced into the cesium-ammonia solution, the solvated electrons react with oxygen to form peroxide ions (O₂²⁻). These then combine with the cesium cations to form this compound. The overall reaction is:
2Cs⁺(am) + 2e⁻(am) + O₂(g) → Cs₂O₂(s)
It is crucial to control the stoichiometry of the reactants. An excess of oxygen can lead to the formation of cesium superoxide (CsO₂), an orange solid.
The reaction pathway can be visualized as follows:
Experimental Protocol
While specific, detailed protocols for the synthesis of this compound in liquid ammonia are not abundantly available in the literature, the following general procedure can be inferred from established methods for handling alkali metals in liquid ammonia and the known reactivity of cesium with oxygen.
3.1. Materials and Equipment
-
Cesium metal: High purity, handled under an inert atmosphere.
-
Liquid ammonia: Anhydrous, condensed from a cylinder.
-
Oxygen gas: High purity, with a precise flow control system.
-
Reaction vessel: A three-necked flask equipped with a gas inlet, a cold finger condenser, and a mechanical stirrer. The apparatus must be scrupulously dried before use.
-
Inert gas: Argon or nitrogen for purging and maintaining an inert atmosphere.
-
Low-temperature bath: Dry ice/acetone or a cryostat to maintain the reaction temperature.
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis:
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the reaction flask with the condenser and gas inlet. Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Purge the entire system with dry argon or nitrogen to remove any traces of air and moisture.
-
Condensation of Ammonia: Cool the reaction flask in a low-temperature bath (ca. -78 °C). Condense anhydrous ammonia gas into the flask via the gas inlet.
-
Addition of Cesium: Carefully introduce a pre-weighed amount of high-purity cesium metal into the liquid ammonia under a positive pressure of inert gas.
-
Dissolution: Stir the mixture until the cesium metal has completely dissolved, as indicated by the formation of a homogeneous, dark blue solution.
-
Introduction of Oxygen: Slowly bubble a stoichiometric amount of dry oxygen gas through the solution via the gas inlet while stirring vigorously. The rate of oxygen addition should be carefully controlled to avoid localized excess concentrations, which could lead to the formation of superoxide.
-
Reaction Monitoring: The reaction is typically accompanied by the disappearance of the blue color of the solvated electrons. The formation of a yellowish-white precipitate of this compound may be observed.
-
Product Isolation: Once the reaction is complete, stop the oxygen flow and allow the excess ammonia to evaporate. This should be done under a gentle stream of inert gas.
-
Handling and Storage: The resulting this compound is a highly reactive and hygroscopic solid. It must be handled and stored under a strictly inert and dry atmosphere.
Quantitative Data
Quantitative data for the synthesis of this compound in liquid ammonia is not well-documented in publicly available literature. However, the following table summarizes key parameters that should be controlled and recorded during the experiment.
| Parameter | Recommended Value/Range | Notes |
| **Reactant Ratio (Cs:O₂) ** | 2:1 (molar) | Stoichiometric ratio is critical to favor peroxide formation. |
| Temperature | -78 °C to -40 °C | Maintained by a dry ice/acetone bath or cryostat. |
| Reaction Time | Variable | Dependent on the rate of oxygen addition and scale of the reaction. |
| Yield | Not well-established | Expected to be high under optimal conditions. |
Characterization
The primary product, this compound, can be distinguished from potential byproducts like cesium superoxide and unreacted cesium by various analytical techniques.
| Compound | Chemical Formula | Appearance | Key Characterization Data |
| This compound | Cs₂O₂ | Yellowish-white solid | Raman spectroscopy: a characteristic peak for the peroxide ion (O-O stretch) is observed. |
| Cesium Superoxide | CsO₂ | Orange solid | Can be formed in the presence of excess oxygen. |
Safety Considerations
-
Cesium Metal: Extremely reactive and pyrophoric. Must be handled under an inert atmosphere at all times. Reacts violently with water.
-
Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment.
-
This compound: A strong oxidizing agent. Can react explosively with organic materials and reducing agents.
-
Pressure Buildup: The evaporation of liquid ammonia can cause pressure buildup in a closed system. Ensure adequate venting.
This technical guide provides a framework for the synthesis of this compound in liquid ammonia. Researchers should consult relevant safety protocols and literature for handling the hazardous materials involved. Further experimental work is needed to establish optimized reaction conditions and quantitative yields for this process.
A Technical Guide to Raman Spectroscopy of Cesium Peroxide Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Raman spectroscopy of cesium peroxide (Cs₂O₂), offering a valuable resource for researchers in materials science, chemistry, and drug development who require a detailed understanding of the vibrational properties of peroxide ions in an alkali metal matrix. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of these sensitive materials, and presents logical workflows through specialized diagrams.
Introduction to Cesium Oxides
Cesium and its oxides are of significant interest, particularly in the development of photocathodes, due to their low work function.[1] The family of cesium oxides includes the monoxide (Cs₂O), the peroxide (Cs₂O₂), and the superoxide (CsO₂). Each of these species possesses a unique oxygen-oxygen vibrational mode that can be readily identified using Raman spectroscopy, a powerful, non-destructive technique for probing the vibrational states of materials.[1][2]
This compound is characterized by the presence of the peroxide dianion (O₂²⁻). Understanding its vibrational signature is crucial for phase identification, stability studies, and quality control in applications where pure this compound is required.
Quantitative Spectroscopic Data
The Raman spectrum of this compound is distinguished by a strong fundamental vibrational mode of the O-O single bond in the peroxide ion. This is complemented by the presence of overtones at approximately integer multiples of the fundamental frequency. For comparative purposes, data for cesium superoxide and cesium monoxide are also presented.
Table 1: Raman Spectral Data for this compound (Cs₂O₂)
| Feature | Wavenumber (cm⁻¹) | Reference(s) |
| Fundamental O₂²⁻ Band | 742.5 | [3][4][5] |
| Second Overtone | 1468.5 | [3][4][5] |
| Third Overtone | 2176.8 | [3][4][5] |
Table 2: Calculated Vibrational Parameters for this compound (Cs₂O₂)
| Parameter | Value (cm⁻¹) | Reference(s) |
| Harmonic Wavenumber (ωₑ) | 759.5 ± 0.7 | [3][4][5] |
| Anharmonicity Constant (ωₑxₑ) | 8.4 ± 0.3 | [3][4][5] |
Table 3: Comparative Raman Data for Cesium Oxides
| Compound | Species | Raman Band (cm⁻¹) | Notes | Reference(s) |
| **this compound (Cs₂O₂) ** | O₂²⁻ | ~743 | Fundamental O-O stretch | [1][2][6] |
| Cesium Superoxide (CsO₂) | O₂⁻ | 1134 | Fundamental O-O stretch | [1][2][5] |
| Cesium Monoxide (Cs₂O) | Cs-O Lattice | 103 | A₁g mode, observed as an anti-Stokes band | [1][2][5] |
Experimental Protocols
The successful Raman analysis of this compound hinges on meticulous sample preparation and handling due to its extreme sensitivity to atmospheric conditions.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound:
-
Direct Oxidation: Reacting cesium metal with a stoichiometric amount of oxygen.[6]
-
Reaction in Ammonia: Adding a stoichiometric amount of cesium metal to oxygen dissolved in an ammonia solution.[6]
-
Thermal Decomposition: Heating cesium superoxide (CsO₂) under controlled conditions, leading to the release of oxygen and the formation of this compound.[6]
-
Reaction: 2 CsO₂ (s) → Cs₂O₂ (s) + O₂ (g)
-
Sample Handling and Preparation for Raman Analysis
Due to the hygroscopic and air-sensitive nature of cesium oxides, all handling and transfer steps must be performed in an inert atmosphere (e.g., inside a glovebox).[1][2]
Protocol for Air-Sensitive Sample Analysis:
-
Environment Control: Perform all sample manipulations within a glovebox filled with an inert gas such as argon or nitrogen.
-
Sample Mounting:
-
Place a small amount of the this compound powder onto a clean, dry microscope slide or a suitable substrate.
-
For enhanced stability during measurement, the powder can be pressed into a shallow well on the slide.
-
Alternatively, the sample can be sealed within a glass capillary or between two glass slides. The top slide should be as thin as possible to minimize signal interference.
-
-
Hermetic Sealing: If a specialized in-situ cell is not used, the sample holder must be hermetically sealed before removal from the glovebox to prevent any atmospheric exposure during transfer to the spectrometer. Techniques include using epoxy or a specialized air-sensitive sample holder.
-
Transfer: The sealed sample holder is then transferred to the Raman microscope stage for analysis.
Instrumentation and Data Acquisition
The following parameters are based on the primary literature and best practices for Raman spectroscopy.
-
Raman System: A micro-Raman spectrometer is typically used, allowing for precise focusing on the sample.[1][2]
-
Excitation Source: The key data for this compound were obtained using a 632.8 nm laser.[3][4][5]
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to avoid laser-induced sample degradation or phase changes. Power should be carefully optimized for the specific sample.
-
Objective Lens: A long working-distance objective (e.g., 50x) is recommended to avoid contact with the sealed sample holder.
-
Data Acquisition:
-
Acquisition Time: Collect spectra using multiple short acquisitions (e.g., 10 accumulations of 10 seconds each) to build up signal without overheating the sample.
-
Calibration: Calibrate the spectrometer using a silicon standard (with its characteristic peak at ~520.7 cm⁻¹) before sample analysis.
-
Spectral Range: The spectral range should cover at least 100 cm⁻¹ to 2400 cm⁻¹ to capture the primary Cs-O modes, the peroxide and superoxide fundamentals, and potential overtones.
-
Visualized Workflows and Relationships
To clarify the experimental process and the relationships between the different cesium oxide species, the following diagrams are provided.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Raman scattering from the peroxide ion in Cs2O2 (2002) | Tsachi Livneh | 5 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Caesium peroxide - Wikipedia [en.wikipedia.org]
Electronic Structure and Bonding in Cesium Peroxide (Cs₂O₂): A Technical Overview
Abstract
Cesium peroxide (Cs₂O₂) is an inorganic compound that plays a role in various chemical processes, including as a coating for photocathodes due to its low work function.[1] A thorough understanding of its electronic structure and bonding is crucial for its application and for the fundamental science of alkali metal peroxides. This technical guide provides a summary of the known structural and electronic properties of Cs₂O₂, details the experimental and computational methodologies used to characterize such materials, and presents a logical framework for the relationships between various cesium oxides.
Introduction
The alkali metal oxides are a class of compounds with diverse stoichiometries and properties, ranging from simple oxides to peroxides, superoxides, and ozonides. Cesium, being the most electropositive of the stable alkali metals, forms a variety of these oxides. This compound (Cs₂O₂) is of particular interest due to the nature of the peroxide anion (O₂²⁻), which features a direct oxygen-oxygen single bond. This guide focuses on the electronic structure and bonding characteristics of solid-state Cs₂O₂.
Synthesis and Properties
This compound can be synthesized through several methods. One common approach involves the reaction of cesium metal with a stoichiometric amount of oxygen in a liquid ammonia solution.[1] Another method is the controlled thermal decomposition of cesium superoxide (CsO₂).[1]
2 CsO₂ → Cs₂O₂ + O₂[1]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Cs₂O₂ | [1] |
| Molar Mass | 297.809 g/mol | [1] |
| Appearance | Yellowish solid | [2] |
| Crystal Structure | Orthorhombic | [1] |
| Raman Vibration (O-O) | 743 cm⁻¹ | [1] |
| Decomposition Temperature | Decomposes to Cs₂O and atomic oxygen at 650 °C | [1] |
Electronic Structure and Bonding
The bonding in Cs₂O₂ is predominantly ionic, consisting of two cesium cations (Cs⁺) and one peroxide anion (O₂²⁻). The electronic structure is therefore primarily defined by the electronic states of these constituent ions.
The peroxide anion has a molecular orbital configuration that arises from the combination of the atomic orbitals of the two oxygen atoms. Valence band photoelectron spectroscopy studies on cesium oxides have identified features corresponding to the π*2p, π2p, and σ2p molecular orbitals of the O₂²⁻ anion.
A key characteristic of the peroxide ion is the single bond between the two oxygen atoms, which gives rise to a specific vibrational mode. In Raman spectroscopy, this O-O stretch is observed at 743 cm⁻¹.[1]
Experimental and Computational Methodologies
The characterization of the electronic and crystal structure of materials like Cs₂O₂ relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized Cs₂O₂.
-
Methodology: A powdered sample of Cs₂O₂ is irradiated with monochromatic X-rays. The diffraction pattern, which consists of constructive interference peaks at specific angles, is recorded. The positions and intensities of these peaks are then used to determine the crystal lattice and the arrangement of atoms within the unit cell.
-
-
Raman Spectroscopy:
-
Objective: To probe the vibrational modes of the material, specifically the O-O stretching mode of the peroxide anion.
-
Methodology: A monochromatic laser is focused on the Cs₂O₂ sample. The inelastically scattered light is collected and analyzed. The energy shift between the incident and scattered light corresponds to the energy of the vibrational modes within the sample.
-
-
Photoelectron Spectroscopy (PES):
-
Objective: To investigate the electronic structure and binding energies of the core and valence electrons.
-
Methodology: The Cs₂O₂ sample is irradiated with high-energy photons (X-rays for XPS or UV photons for UPS). The kinetic energy of the emitted photoelectrons is measured. The binding energy of the electrons can then be calculated, providing information about the elemental composition, chemical states, and valence band structure.
-
Computational Protocols
-
Density Functional Theory (DFT):
-
Objective: To theoretically model the electronic structure, bonding, and properties of Cs₂O₂.
-
Methodology: First-principles calculations based on DFT can be employed to determine the ground-state electronic structure, including the band structure and density of states. These calculations can also be used to optimize the crystal structure and predict properties such as bond lengths, bond angles, and formation energies.
-
Interconversion of Cesium Oxides
The formation and decomposition of Cs₂O₂ are part of a larger network of reactions involving different cesium oxides. The following diagram illustrates the relationships between cesium metal, cesium superoxide, and this compound.
Caption: Relationship between Cesium and its higher oxides.
Conclusion
This compound, Cs₂O₂, is an important alkali metal peroxide with a predominantly ionic character. Its electronic structure is defined by the Cs⁺ cations and the O₂²⁻ peroxide anion, the latter of which exhibits a characteristic O-O single bond observable via Raman spectroscopy. While its orthorhombic crystal structure is known, a detailed quantitative description of its crystallographic and electronic properties remains an area for further investigation. The experimental and computational methodologies outlined in this guide provide a framework for the comprehensive characterization of Cs₂O₂ and related materials, which is essential for advancing their applications in fields such as materials science and electronics.
References
Unveiling the Dawn of Cesium Peroxide: An In-depth Technical Guide to its Early Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of cesium in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy marked a significant advancement in analytical chemistry.[1][2] However, the isolation of metallic cesium was not achieved until 1882 by Carl Setterberg. In the interim, the nascent field of alkali metal chemistry was burgeoning, with scientists keen to explore the properties of this new, highly reactive element. This technical guide delves into the early studies surrounding the discovery and synthesis of cesium peroxide (Cs₂O₂), a compound that would later find applications in areas such as photocathodes. We will explore the pioneering work of A. Vernon Harcourt, who, shortly after the discovery of cesium, undertook a systematic investigation into the peroxides of the alkali metals.
The Pioneering Synthesis by A. Vernon Harcourt (1862)
In a seminal paper published in the Journal of the Chemical Society in 1862, A. Vernon Harcourt detailed his investigations into the peroxides of the alkali metals. While the title of the paper focused on potassium and sodium, his work laid the foundational methodology for the synthesis of other alkali metal peroxides, including that of the recently discovered cesium. Harcourt's research was notable for its meticulous approach, which sought to rectify the discordant results of earlier chemists who had studied the oxidation of alkali metals at high temperatures.
Experimental Protocol: Synthesis of this compound
Harcourt's method for preparing the peroxides of the alkali metals involved a slow, controlled oxidation at a lower temperature to avoid the formation of other oxides. The following protocol is reconstructed based on his general methodology for alkali metals, which would have been applied to cesium.
Objective: To synthesize this compound by the controlled oxidation of cesium metal.
Apparatus:
-
A glass tube, sealed at one end.
-
A means of introducing a slow, steady stream of dry air or oxygen.
-
A heat source capable of gently warming the glass tube.
Procedure:
-
A small, known quantity of freshly prepared cesium metal was placed at the sealed end of the glass tube.
-
The tube was gently heated to melt the cesium, creating a clean, reactive surface.
-
A slow stream of dry air or oxygen was introduced into the tube.
-
The oxidation was allowed to proceed gradually. As the cesium metal reacted, a crust of the oxide would form on the surface.
-
Harcourt observed that as the metal oxidized, it would ascend the sides of the glass tube, continually exposing fresh metallic surfaces to the oxygen.
-
This process continued for several hours until the entire mass of the metal was converted into a solid oxide. The resulting product was a yellowish solid, characteristic of this compound.
Chemical Reaction:
2Cs (s) + O₂ (g) → Cs₂O₂ (s)
Identification and Characterization
Early analytical techniques were limited. However, Harcourt and his contemporaries would have employed several methods to characterize the newly formed this compound:
-
Reaction with Water: Upon addition to water, peroxides of the alkali metals react to form the corresponding hydroxide and hydrogen peroxide, which then decomposes to release oxygen gas. This effervescence would have been a key indicator of the presence of a peroxide.
Cs₂O₂ (s) + 2H₂O (l) → 2CsOH (aq) + H₂O₂ (aq) 2H₂O₂ (aq) → 2H₂O (l) + O₂ (g)
-
Neutralization Reactions: The resulting cesium hydroxide solution could be titrated with a standard acid solution to determine the amount of cesium present in the original sample.
-
Gravimetric Analysis: By carefully weighing the initial amount of cesium and the final amount of this compound formed, the stoichiometry of the reaction could be determined.
Quantitative Data from Early Studies
The quantitative data from Harcourt's 1862 paper primarily focused on potassium and sodium. However, the principles of stoichiometry he applied would have been the basis for confirming the formula of this compound. The table below illustrates the expected stoichiometric relationships based on the synthesis of this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio (to Cs) | Expected Mass Ratio (to Cs) |
| Cesium (Cs) | 132.91 | 1 | 1.00 |
| Oxygen (O₂) | 32.00 | 0.5 | 0.12 |
| This compound (Cs₂O₂) | 297.82 | 0.5 | 1.12 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and identification processes for this compound as would have been performed in the mid-19th century.
References
Methodological & Application
Application Notes and Protocols for Cesium Peroxide in Negative Electron Affinity (NEA) Devices
Audience: Researchers and scientists in materials science, physics, and engineering focused on photocathodes and electron sources.
Introduction: Negative Electron Affinity (NEA) is a critical surface condition for high-efficiency photocathodes, enabling the emission of electrons with low energy loss. This state is achieved by lowering the vacuum level below the conduction band minimum of a semiconductor, typically a p-type III-V material like Gallium Arsenide (GaAs) or Indium Phosphide (InP).[1][2] The activation process involves depositing a thin layer of cesium (Cs) and an oxidant, most commonly oxygen (O₂), on the semiconductor surface.[1][2][3]
Recent studies using techniques like synchrotron radiation photoelectron spectroscopy have identified the chemical nature of this activation layer. It is not a simple Cs-O mixture but comprises specific cesium oxides, primarily cesium peroxide (Cs₂O₂) and cesium superoxide (CsO₂)[1][4][5] . The formation of this compound is crucial for achieving a low work function and establishing the NEA condition.[1][4] However, the subsequent transformation of the more desirable this compound into cesium superoxide, often driven by residual oxygen in the vacuum chamber, is a primary mechanism for the decay in quantum efficiency (QE) over time.[1][4][5] Understanding the formation and evolution of this compound is therefore essential for optimizing the performance and lifetime of NEA devices.
Quantitative Data Summary
The performance of an NEA photocathode is highly dependent on the precise ratio and total amount of cesium and oxygen applied during activation.[1] The following table summarizes key performance parameters for an InP(100) photocathode activated to NEA, where this compound is a key component of the surface layer.
| Parameter | Value | Photocathode Material | Notes |
| Quantum Efficiency (QE) | 8% - 12% | p-type InP(100) | Achieved routinely in reflection mode with a He-Ne laser (λ=632.8 nm).[1][4] |
| Work Function | 1.24 ± 0.05 eV | p-type InP(100) | Calculated from the low energy cut-off of the photoemission energy distribution curve.[4][5] |
| Electron Affinity | -0.06 ± 0.05 eV | p-type InP(100) | Calculated from the work function, confirming the NEA state.[1][4] |
| Cesium (Cs) Coverage | 1.0 - 1.5 ML | p-type InP(100) | Total estimated amount of cesium for optimal activation.[1][4] |
| Oxygen (O₂) Dosage | 0.9 - 1.7 L | p-type InP(100) | 1 L = 10⁻⁶ torr·s. The total dosage required for peak performance.[1][4] |
Experimental Protocols
Protocol 1: Activation of an InP Photocathode to Negative Electron Affinity
This protocol describes the "yo-yo" technique, involving alternating depositions of cesium and a co-deposition of cesium and oxygen, to form the this compound-rich NEA layer.
Materials and Equipment:
-
p-type, Zn-doped InP(100) wafer (e.g., carrier concentration of 5x10¹⁷ cm⁻³)[1][5]
-
Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ torr)
-
Cesium source (e.g., SAES Getters chromate source)[1]
-
High-purity oxygen gas source connected via a precision leak valve[1][5]
-
Light source for QE monitoring (e.g., 0.95 mW He-Ne laser at 632.8 nm)[1]
-
Photocurrent measurement device (e.g., biased wire collector connected to an ammeter)[1]
-
Sample heating mechanism for surface cleaning
Methodology:
-
Substrate Preparation:
-
Chemically clean the InP wafer to remove surface contaminants.
-
Introduce the wafer into the UHV chamber.
-
Perform a final heat cleaning in UHV to achieve an atomically clean and ordered surface.
-
-
Initial Cesiation:
-
Position the cleaned InP substrate in front of the cesium source.
-
Illuminate the substrate with the laser.
-
Begin cesium deposition while continuously monitoring the photocurrent.
-
The photocurrent will rise, reach a maximum (the "Cs peak"), and then begin to drop. This first peak typically corresponds to about 0.5 monolayer (ML) of Cs coverage.[1][3] Continue deposition until the peak is clearly identified.
-
-
Oxygen Co-deposition:
-
Once the photocurrent drops after the initial Cs peak, introduce oxygen into the chamber through the leak valve to a pressure of approximately 1x10⁻⁸ torr.[1]
-
The photocurrent will begin to rise again.
-
Continue the co-deposition of Cs and O₂. When the photocurrent peaks and starts to drop, immediately turn off the oxygen supply by closing the leak valve.[1]
-
-
Iterative Activation ("Yo-Yo" Cycles):
-
With the oxygen off, continue depositing only cesium. The photocurrent should rise to a new, higher peak.[1]
-
Repeat Step 3 (introduce O₂) and this step (Cs-only deposition) multiple times.
-
Each cycle should result in a higher peak photocurrent. The process is complete when subsequent cycles no longer yield an improvement in the quantum efficiency.[1]
-
-
Finalization:
Visualizations
Chemical Pathway of Surface Activation and Degradation
The diagram below illustrates the chemical transformation on the photocathode surface. Initially, the co-deposition of cesium and oxygen forms a this compound (Cs₂O₂) layer, which is essential for achieving NEA. Over time, in the presence of residual oxygen, this layer converts to cesium superoxide (CsO₂), which correlates with a decay in the device's quantum efficiency.[1][5]
Caption: Chemical pathway of NEA activation and subsequent degradation.
Experimental Workflow for NEA Photocathode Activation
The following flowchart details the step-by-step experimental workflow for activating a semiconductor photocathode to an NEA state using the alternating cesium and oxygen deposition method.
References
Application Notes and Protocols for the Synthesis of Cesium Peroxide (Cs₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium peroxide (Cs₂O₂) is an inorganic compound with significant interest in various research and development applications, including as a coating for photocathodes due to its low work function. This document provides detailed protocols for the three primary methods of synthesizing this compound: the reaction of cesium metal with oxygen in a liquid ammonia solution, the direct oxidation of cesium metal, and the thermal decomposition of cesium superoxide. Emphasis is placed on safety, experimental setup, and procedural details to ensure reproducible and safe execution in a laboratory setting.
Safety Precautions
Extreme caution must be exercised when working with cesium and its compounds. Cesium metal is highly reactive and pyrophoric, igniting spontaneously in air and reacting explosively with water. All manipulations involving cesium metal must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Emergency access to a Class D fire extinguisher suitable for metal fires is essential.
Experimental Protocols
Three distinct methods for the synthesis of this compound are detailed below. The choice of method will depend on the available equipment, the desired purity, and the scale of the synthesis.
Method 1: Synthesis in Liquid Ammonia
This method involves the reaction of cesium metal with a stoichiometric amount of oxygen in a liquid ammonia solvent. The low temperature of the liquid ammonia helps to control the highly exothermic reaction.
Materials and Equipment:
-
Cesium metal (Cs)
-
High-purity oxygen gas (O₂)
-
Anhydrous liquid ammonia (NH₃)
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature reaction vessel (e.g., a three-necked flask with a cold finger condenser)
-
Dewar flask with dry ice/acetone or liquid nitrogen bath
-
Gas flow meter
Procedure:
-
Preparation: Under an inert atmosphere, carefully transfer a known quantity of cesium metal into the reaction vessel.
-
Cooling: Cool the reaction vessel to approximately -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia into the reaction vessel until the cesium metal is fully dissolved, forming a characteristic blue solution.
-
Oxygen Introduction: Slowly bubble a stoichiometric amount of dry oxygen gas through the solution via a gas dispersion tube. The rate of oxygen addition should be carefully controlled to prevent a rapid temperature increase. The blue color of the solution will fade as the cesium reacts.
-
Reaction Completion: Continue the oxygen addition until the blue color completely disappears, indicating the full consumption of the cesium metal. The solution will become colorless, and a yellowish precipitate of this compound will form.
-
Ammonia Evaporation: Once the reaction is complete, slowly evaporate the liquid ammonia by removing the cooling bath and allowing the vessel to warm to room temperature under a gentle flow of inert gas.
-
Drying and Storage: The resulting yellowish solid is this compound. It should be dried under vacuum and stored in a tightly sealed container under an inert atmosphere.
Method 2: Direct Oxidation of Cesium Metal
This method involves the direct reaction of solid cesium metal with oxygen gas. The reaction is highly exothermic and must be carefully controlled to avoid the formation of higher oxides like cesium superoxide (CsO₂).
Materials and Equipment:
-
Cesium metal (Cs)
-
High-purity oxygen gas (O₂)
-
Inert gas (e.g., argon)
-
Reaction tube (e.g., quartz or borosilicate glass)
-
Tube furnace with temperature controller
-
Vacuum pump
-
Pressure gauge
Procedure:
-
Sample Preparation: In a glovebox, place a known amount of cesium metal into the reaction tube.
-
Inert Atmosphere: Seal the reaction tube and connect it to a vacuum line. Evacuate the tube and then backfill with an inert gas. Repeat this cycle several times to ensure a pure inert atmosphere.
-
Initial Oxidation: Slowly introduce a controlled amount of oxygen into the reaction tube at room temperature. The cesium metal will begin to react and form a yellowish layer of this compound on its surface.
-
Controlled Heating: Once the initial reaction subsides, begin to heat the reaction tube in the tube furnace. A stepwise heating program is recommended to maintain control over the reaction:
-
Heat to 100 °C and maintain for 1-2 hours.
-
Increase the temperature to 150 °C and maintain for 1-2 hours.
-
Finally, increase the temperature to 200-250 °C and hold until the reaction is complete, as indicated by the complete conversion of the metallic cesium to a uniform yellowish powder.
-
-
Cooling and Storage: After the reaction is complete, cool the reaction tube to room temperature under an inert atmosphere. The resulting this compound should be handled and stored in a glovebox.
Method 3: Thermal Decomposition of Cesium Superoxide
This compound can be synthesized by the thermal decomposition of cesium superoxide (CsO₂). This method is useful if cesium superoxide is a more readily available starting material. The decomposition reaction is: 2 CsO₂(s) → Cs₂O₂(s) + O₂(g).[1]
Materials and Equipment:
-
Cesium superoxide (CsO₂)
-
Vacuum furnace or a tube furnace connected to a vacuum line
-
High-vacuum pump
-
Temperature controller
-
Pressure gauge
Procedure:
-
Sample Loading: Under an inert atmosphere, place a known quantity of cesium superoxide into a crucible suitable for high-temperature vacuum applications. Place the crucible in the furnace.
-
Evacuation: Seal the furnace and evacuate to a high vacuum (e.g., <10⁻⁵ torr).
-
Heating Program: Begin heating the furnace to a temperature range of 280-360 °C. The decomposition of cesium superoxide to this compound will occur, with the evolution of oxygen gas.
-
Monitoring Decomposition: Monitor the pressure inside the furnace. A rise in pressure indicates the release of oxygen. The decomposition is complete when the pressure returns to the baseline vacuum level.
-
Cooling and Product Recovery: Once the decomposition is complete, cool the furnace to room temperature under vacuum. The remaining yellowish solid is this compound. Transfer the product to an appropriate storage container in a glovebox.
Data Presentation
The following table summarizes key parameters for the synthesis of this compound via the three described methods. Note that yields and purity are highly dependent on the experimental conditions and the purity of the starting materials.
| Parameter | Method 1: Liquid Ammonia | Method 2: Direct Oxidation | Method 3: Thermal Decomposition |
| Starting Material | Cesium Metal (Cs) | Cesium Metal (Cs) | Cesium Superoxide (CsO₂) |
| Primary Reagent | Oxygen (O₂) | Oxygen (O₂) | Heat (Vacuum) |
| Reaction Temperature | -78 °C | Room Temp. to 250 °C | 280 - 360 °C |
| Reaction Pressure | Atmospheric | Controlled O₂ partial pressure | High Vacuum (<10⁻⁵ torr) |
| Appearance of Product | Yellowish solid | Yellowish solid | Yellowish solid |
| Reported Yield | High (typically >90%) | Variable, depends on control | High (approaching stoichiometric) |
| Purity Concerns | Potential for unreacted Cs | Formation of higher oxides (CsO₂) | Incomplete decomposition of CsO₂ |
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Raman Spectroscopy: this compound exhibits a characteristic Raman vibration for the peroxide ion (O₂²⁻) at approximately 743 cm⁻¹.[1]
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of the synthesized this compound.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be employed to determine the elemental composition and the oxidation states of cesium and oxygen.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Synthesis pathways for this compound.
References
Application Notes and Protocols for Cesium Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium peroxide (Cs₂O₂) is a highly reactive inorganic compound with strong oxidizing properties. It is a yellowish solid that requires careful handling and storage due to its instability and reactivity, particularly with water and organic materials.[1] These application notes provide detailed protocols for the safe handling, storage, synthesis, and disposal of this compound, compiled from safety data sheets and academic literature. While this compound is primarily used in the fabrication of photocathodes due to its low work function, this document also explores its potential, though less common, applications as an oxidizing agent in organic synthesis.[1] There is currently no established role for this compound in drug development signaling pathways.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below to provide a quick reference for its key properties and hazards.
| Property | Value | Reference(s) |
| Chemical Formula | Cs₂O₂ | [1] |
| Molar Mass | 297.81 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [1] |
| Decomposition Temp. | Decomposes upon heating to 650 °C into cesium monoxide and atomic oxygen. | [1] |
| Reactivity with Water | Reacts violently to form cesium hydroxide (CsOH) and hydrogen peroxide (H₂O₂). | |
| Primary Hazards | Strong oxidizing agent, corrosive, water-reactive. | |
| Incompatibilities | Water, acids, organic materials, reducing agents. |
| Safety Parameter | Guideline | Reference(s) |
| Personal Protective Equip. | Chemical safety goggles, face shield, flame-retardant lab coat, chemically resistant gloves (e.g., nitrile or neoprene), and proper respiratory protection. | [2] |
| Storage Conditions | Store in a tightly sealed, air-impermeable, light-resistant container in a cool, dry, well-ventilated area away from incompatible materials. Store under an inert atmosphere (e.g., argon). | [3][4] |
| Fire Extinguishing Media | Use Class D fire extinguisher, dry sand, soda ash, or lime. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. | |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [5] |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |
| First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are outlined below. Both methods require strict anhydrous and oxygen-free conditions during initial setup.
This method involves the controlled heating of cesium superoxide (CsO₂) in a vacuum to yield this compound and oxygen gas.
Materials:
-
Cesium superoxide (CsO₂)
-
High-vacuum furnace or tube furnace with vacuum capabilities
-
Schlenk line or glovebox for inert atmosphere handling
-
Quartz or alumina boat
-
Thermocouple
Procedure:
-
Inside a glovebox or under an inert atmosphere, place a known quantity of cesium superoxide into a quartz or alumina boat.
-
Position the boat inside the tube furnace.
-
Evacuate the furnace to a high vacuum.
-
Slowly heat the furnace to a temperature range of 280-360 °C. The decomposition of cesium superoxide to this compound occurs in this range.[6]
-
Maintain this temperature while continuously monitoring the pressure to ensure the controlled release of oxygen.
-
The reaction is complete when oxygen evolution ceases, indicated by a stable vacuum. The overall reaction is: 2 CsO₂(s) → Cs₂O₂(s) + O₂(g).
-
Allow the furnace to cool to room temperature under vacuum.
-
Once cooled, backfill the furnace with an inert gas (e.g., argon) before transferring the resulting this compound to an appropriate storage container inside a glovebox.
This protocol involves the direct reaction of cesium metal with a stoichiometric amount of oxygen in a liquid ammonia solvent.
Materials:
-
Cesium metal (Cs)
-
Anhydrous liquid ammonia (NH₃)
-
Dry oxygen gas (O₂)
-
Three-neck round-bottom flask equipped with a gas inlet, a condenser, and a septum
-
Low-temperature bath (e.g., dry ice/acetone)
-
Schlenk line
Procedure:
-
Assemble the three-neck flask and flame-dry under vacuum to remove any moisture.
-
Under a positive pressure of argon, carefully introduce a known amount of cesium metal into the flask.
-
Cool the flask in a low-temperature bath to approximately -78 °C.
-
Condense a sufficient amount of anhydrous liquid ammonia into the flask to dissolve the cesium metal, forming a characteristic blue solution.
-
Slowly bubble a stoichiometric amount of dry oxygen gas through the solution via the gas inlet. The amount of oxygen should be carefully calculated to correspond to the molar quantity of cesium to form Cs₂O₂.
-
The reaction is complete when the blue color of the solvated electrons disappears, and a yellowish precipitate of this compound forms. The overall reaction is: 2 Cs(in NH₃) + O₂(g) → Cs₂O₂(s).
-
Once the reaction is complete, slowly evaporate the liquid ammonia by removing the cooling bath and allowing the flask to warm to room temperature under a gentle stream of inert gas.
-
The resulting solid this compound should be handled and stored under an inert atmosphere.
Use of this compound as an Oxidizing Agent in Organic Synthesis (General Protocol)
While specific applications of this compound in organic synthesis are not widely documented, its strong oxidizing nature suggests potential for use in reactions such as the oxidation of alcohols. The following is a general protocol that would require optimization for specific substrates.
Materials:
-
This compound (Cs₂O₂)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Substrate to be oxidized (e.g., a secondary alcohol)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the substrate and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a stoichiometric amount of this compound to the stirred solution. The reaction may be exothermic, so controlled addition is crucial.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture must be quenched carefully due to the presence of unreacted peroxide. A reducing agent, such as sodium sulfite or sodium thiosulfate solution, should be added slowly at a low temperature (e.g., 0 °C).
-
After quenching, proceed with a standard aqueous workup and purification of the desired product.
Storage and Disposal Protocols
Storage:
-
This compound should be stored in a dedicated, well-ventilated, cool, and dry area, away from incompatible materials.[3]
-
Containers must be tightly sealed and stored under an inert atmosphere to prevent reaction with moisture and air.[4]
-
Avoid storing in containers with glass stoppers or metal screw caps, as friction can lead to ignition if peroxide crystals have formed.[7]
-
Label all containers with the chemical name, date received, and date opened.
Disposal:
-
This compound is a reactive hazardous waste and must be disposed of according to institutional and local regulations.
-
Do not dispose of this compound down the drain or in regular trash.
-
Small amounts of residual this compound can be neutralized under controlled conditions by a trained professional. This typically involves slow addition to a stirred, cooled solution of a reducing agent (e.g., sodium sulfite or sodium thiosulfate). This procedure should only be performed in a fume hood with appropriate personal protective equipment.
-
For larger quantities or if the material shows signs of degradation (e.g., discoloration, crystal formation), contact your institution's environmental health and safety department for assistance with disposal.[8]
Visualizations
Caption: Workflow for the safe handling, synthesis, storage, and disposal of this compound.
Caption: Synthetic pathways to this compound.
References
- 1. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Cesium Peroxide as a Controlled Oxygen Source in Vacuum Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In various research and manufacturing processes conducted under vacuum, a precise and high-purity source of oxygen is often required. Applications range from the growth of thin oxide films in materials science to the controlled oxidation of surfaces and the study of oxidation effects on biological molecules in drug development. While gaseous oxygen from cylinders can be introduced through leak valves, solid-state sources offer an alternative for generating oxygen in-situ, minimizing gas load on the vacuum pumps and potentially offering a purer stream of oxygen.
Cesium peroxide (Cs₂O₂) is a solid inorganic compound that thermally decomposes to release oxygen. This property makes it a candidate for a controllable, high-purity oxygen source within a vacuum system. This document provides detailed application notes and protocols for the use of this compound for this purpose.
Chemical Principles
The generation of oxygen from cesium compounds involves a two-step decomposition process, starting from cesium superoxide (CsO₂), which is often a precursor or a co-constituent of commercially available this compound.
-
Decomposition of Cesium Superoxide to this compound: 2CsO₂(s) → Cs₂O₂(s) + O₂(g)
-
Decomposition of this compound to Cesium Monoxide: 2Cs₂O₂(s) → 2Cs₂O(s) + O₂(g)
Upon further heating to approximately 650°C, this compound can also decompose to cesium monoxide and atomic oxygen[1].
For the application of a controlled oxygen source, the thermal decomposition of this compound (Cs₂O₂) is the primary reaction of interest.
Quantitative Data
Precise quantitative data on the rate of oxygen evolution from the thermal decomposition of this compound as a function of temperature is not extensively available in the public domain. However, studies have investigated the thermal decomposition within specific temperature ranges.
| Parameter | Value | Source |
| Decomposition Temperature Range for CsO₂ to Cs₂O₂ | 280°C - 360°C | [2][3] |
| Investigated Decomposition Temperature Range for Cs₂O₂ | 300°C - 340°C | [3] |
| Upper Decomposition Temperature of Cs₂O₂ | up to 650°C | [1] |
Note: The rate of oxygen evolution is expected to increase with temperature. For precise control, calibration of the source within the specific vacuum system is essential. This can be achieved by monitoring the partial pressure of oxygen with a residual gas analyzer (RGA) or a mass spectrometer as a function of the temperature of the this compound source.
Experimental Protocols
Materials and Equipment
-
This compound (Cs₂O₂): High-purity grade. Note that it may contain cesium superoxide (CsO₂).
-
Oxygen Source Holder: A crucible made of a material that is inert to cesium oxides at high temperatures (e.g., platinum, alumina). The crucible should be designed to be heated within the vacuum chamber.
-
Heater: A resistive heater capable of reaching at least 700°C, compatible with the crucible and the vacuum system. A thermocouple should be attached to the crucible for accurate temperature measurement and control.
-
Vacuum System: An ultra-high vacuum (UHV) or high-vacuum (HV) system equipped with appropriate pumping (e.g., turbomolecular pump, ion pump) and pressure gauges.
-
Residual Gas Analyzer (RGA) or Mass Spectrometer: For monitoring the partial pressure of oxygen and other evolved gases.
-
Inert Gas: Argon or Nitrogen for handling the this compound in a glove box.
-
Glove Box: To prevent the reaction of this compound with atmospheric moisture and carbon dioxide.
Pre-Installation and Handling
Safety Precautions: this compound is a strong oxidizing agent and is reactive with water and air. Handle exclusively in an inert atmosphere (glove box). Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Loading the Crucible: Inside an inert atmosphere glove box, carefully load the desired amount of this compound powder into the crucible.
-
Installation: Transfer the loaded crucible into a vacuum-tight container within the glove box. Quickly transfer the container to the vacuum chamber and install the crucible in its heater assembly. Minimize exposure to ambient air.
In-Vacuum Preparation and Calibration
-
Pump Down: Evacuate the vacuum chamber to its base pressure.
-
Bakeout: If compatible with other components in the system, perform a system bakeout to remove water vapor and other contaminants.
-
Source Degassing: Slowly ramp up the temperature of the this compound source to a temperature below the onset of significant oxygen evolution (e.g., 150-200°C). Hold at this temperature for several hours to degas any adsorbed species. Monitor the chamber pressure and the RGA signal during this process.
-
Calibration:
-
Slowly increase the temperature of the this compound source in small increments (e.g., 10-20°C).
-
At each temperature step, allow the system to stabilize and record the partial pressure of oxygen (m/z = 32) using the RGA.
-
Plot the oxygen partial pressure (or a calculated flux) as a function of the source temperature. This will serve as the calibration curve for controlling the oxygen dose.
-
Oxygen Dosing Procedure
-
Set Temperature: Based on the calibration curve, set the temperature of the this compound source to achieve the desired oxygen partial pressure or flux.
-
Open Shutter (if applicable): If the source is equipped with a shutter, open it to expose the sample to the oxygen flux.
-
Monitor: Continuously monitor the oxygen partial pressure with the RGA and adjust the source temperature as needed to maintain a stable flux.
-
Termination: To stop the oxygen flow, close the shutter and/or ramp down the temperature of the source.
Visualizations
Cesium Oxide Decomposition Pathway
Caption: Thermal decomposition pathway of cesium superoxide and this compound.
Experimental Workflow for Oxygen Dosing
Caption: Workflow for using a this compound oxygen source in a vacuum system.
Logical Relationship of Components
References
Application of Cesium Peroxide (Cs₂O₂) in Solid-State Oxygen Sensors: A Review of Analogous Metal-Oxide Systems
Disclaimer: Extensive research did not yield specific application notes or protocols for the use of cesium peroxide (Cs₂O₂) as the primary sensing material in solid-state oxygen sensors. The available scientific literature primarily focuses on other metal oxides for this purpose. This document, therefore, provides a detailed overview of the principles, protocols, and data related to analogous metal-oxide-based solid-state oxygen sensors, which can serve as a foundational guide for researchers exploring novel materials like Cs₂O₂.
Introduction to Solid-State Oxygen Sensors
Solid-state oxygen sensors are crucial devices for monitoring oxygen levels in various applications, including industrial process control, environmental monitoring, medical equipment, and automotive systems.[1] These sensors typically rely on changes in the electrical properties of a sensing material upon interaction with oxygen molecules.[2] Metal oxide semiconductors (MOS) are a prominent class of materials used in these sensors due to their high sensitivity, fast response times, and compatibility with microfabrication techniques.[2][3] The sensing mechanism generally involves the adsorption and desorption of oxygen on the surface of the metal oxide, which alters the material's conductivity.[4]
While specific data on Cs₂O₂ is unavailable, its properties as a reactive oxide suggest potential, albeit unexplored, utility in gas sensing. The protocols and data presented below for well-established metal oxides can provide a framework for investigating Cs₂O₂.
Quantitative Data for Metal-Oxide-Based Gas Sensors
The performance of solid-state gas sensors is evaluated based on several key parameters. The following table summarizes typical performance data for sensors based on various metal oxides, offering a benchmark for the evaluation of new materials.
| Sensing Material | Target Gas | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Sensitivity/Response | Detection Limit | Reference |
| TiO₂ | CO | 400 | 18 | 27 | 80% for 5000 ppb | 100 ppb | [5] |
| Au-TiO₂ | CO | 200 | - | - | 83.46% | - | [5] |
| Pt-TiO₂ | CO | 250 | - | - | 79.64% | - | [5] |
| Rh-doped ZnO | NO₂ | 150 | 32 - 45 | - | 36.17 for 10 ppm | 50 ppb | [3] |
| SnO₂ Nanosheets | Acetone | - | - | - | - | ppb level | [4] |
| CeO₂ NPs | O₂ | 300 | < 90 (t₈₀) | - | Log-linear with Pₒ₂ | - | [6] |
Experimental Protocols
The following sections detail generalized protocols for the fabrication and characterization of solid-state oxygen sensors based on metal oxides. These methodologies can be adapted for the investigation of Cs₂O₂.
Sensor Fabrication Protocol (Thin Film)
This protocol describes the fabrication of a thin-film metal oxide sensor on a substrate with pre-fabricated electrodes.
Materials and Equipment:
-
Substrate (e.g., Al₂O₃, Sapphire) with interdigitated electrodes (e.g., Pt, Au)
-
Metal oxide precursor (e.g., Cs₂O₂ powder, or precursors for other metal oxides like titanium isopropoxide for TiO₂)
-
Solvent (e.g., ethanol, deionized water)
-
Sputtering system or spin coater
-
Furnace or hot plate for annealing
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate with the pre-patterned electrodes by sonicating in acetone, followed by ethanol, and finally deionized water, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Sensing Material Deposition (Sputtering Example):
-
Place the cleaned substrate into the sputtering chamber.
-
Use a target of the desired metal or metal oxide.
-
Evacuate the chamber to a base pressure of less than 1x10⁻⁶ Torr.
-
Introduce argon gas and maintain a working pressure suitable for sputtering.
-
Apply DC or RF power to the target to deposit a thin film of the material onto the substrate. The thickness can be controlled by the deposition time.
-
-
Annealing:
-
Transfer the substrate with the deposited film to a furnace.
-
Anneal the film at a specific temperature (e.g., 400-800°C) in air for a set duration (e.g., 2 hours) to improve crystallinity and stability.[5] The optimal annealing temperature will depend on the material.
-
-
Wire Bonding and Packaging:
-
Mount the sensor chip onto a suitable package.
-
Connect the electrode pads to the package pins using wire bonding.
-
Gas Sensing Characterization Protocol
This protocol outlines the procedure for testing the performance of the fabricated sensor.
Materials and Equipment:
-
Fabricated gas sensor
-
Gas testing chamber with gas inlets and outlets
-
Mass flow controllers to regulate gas concentrations
-
Heater for controlling the sensor's operating temperature
-
Source measure unit (SMU) or a multimeter to measure the sensor's resistance/current
-
Data acquisition system (e.g., LabVIEW-based software)[2]
-
Target gas (e.g., O₂) and carrier gas (e.g., N₂ or synthetic air)
Procedure:
-
Sensor Placement and Sealing:
-
Place the sensor inside the gas testing chamber and seal it.
-
-
Temperature Stabilization:
-
Heat the sensor to the desired operating temperature and allow it to stabilize.
-
-
Baseline Measurement:
-
Introduce a constant flow of the carrier gas (e.g., synthetic air) into the chamber.
-
Record the sensor's resistance (Ro) or current until a stable baseline is achieved.
-
-
Gas Exposure (Response):
-
Introduce a specific concentration of the target gas (O₂) mixed with the carrier gas into the chamber.
-
Continuously record the change in the sensor's resistance (Rg) or current until it reaches a new stable value.
-
-
Recovery:
-
Switch off the target gas flow and purge the chamber with the carrier gas.
-
Continue to record the sensor's resistance or current as it returns to the baseline.
-
-
Data Analysis:
-
Sensitivity (S): Calculate the sensor's response using the formula S = (Rg - Ro) / Ro or S = (Ro - Rg) / Ro, depending on the sensor type (n-type or p-type) and the target gas (oxidizing or reducing).
-
Response Time: Determine the time taken for the sensor to reach 90% of its final response upon gas exposure.
-
Recovery Time: Determine the time taken for the sensor to return to 90% of its baseline value after the target gas is removed.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for gas sensor fabrication and testing, and a conceptual model of the sensing mechanism.
Caption: Experimental workflow for solid-state gas sensor fabrication and testing.
Caption: Conceptual diagram of the oxygen sensing mechanism on an n-type metal oxide surface.
References
- 1. co2meter.com [co2meter.com]
- 2. 136.232.36.98:8080 [136.232.36.98:8080]
- 3. mdpi.com [mdpi.com]
- 4. Insights into Target Gas–Oxygen Interactions in Highly Sensitive Gas Sensors Using Data-Driven Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Fabrication and Characterization of Metal Oxide Semiconductor Based MEMS Gas Sensors for Carbon Monoxide Detection [etd.iisc.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cesium Peroxide as a Precursor for Cesium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of cesium peroxide (Cs₂O₂) as a precursor in the synthesis of other valuable cesium compounds. Cesium compounds are pivotal in various fields, including organic synthesis catalysis, materials science, and medical imaging. This compound, a reactive oxygen-rich compound, offers a potential pathway to various cesium salts and oxides.
Overview of this compound Chemistry
This compound (Cs₂O₂) is an inorganic compound that can be synthesized through the direct oxidation of cesium metal or by the thermal decomposition of cesium superoxide (CsO₂)[1]. It serves as a precursor to other cesium oxides and is a potential starting material for the synthesis of various cesium salts through reactions with acids or acidic oxides.
Key Reactions:
-
Decomposition to Cesium Monoxide: Upon heating to high temperatures, this compound decomposes to form cesium monoxide (Cs₂O) and oxygen[1].
-
Reaction with Acids (Hypothesized): As a basic peroxide, it is expected to react with acids to form the corresponding cesium salt and hydrogen peroxide.
-
Reaction with Acidic Oxides (Hypothesized): Reactions with acidic oxides, such as carbon dioxide or sulfur trioxide, are expected to yield the corresponding cesium salts.
Synthesis of Cesium Compounds from this compound
While direct, detailed experimental protocols for the synthesis of various cesium compounds starting from this compound are not abundantly available in the reviewed literature, the following sections outline the established and theoretical pathways.
Synthesis of Cesium Monoxide (Cs₂O)
Cesium monoxide can be obtained by the thermal decomposition of this compound.
Reaction Pathway:
Caption: Decomposition of this compound to Cesium Monoxide.
Experimental Protocol:
Materials:
-
This compound (Cs₂O₂)
-
High-temperature tube furnace
-
Inert atmosphere (e.g., Argon)
-
Collection vessel for Cesium Monoxide
Procedure:
-
Place the this compound sample in a suitable crucible (e.g., alumina or platinum).
-
Position the crucible within the tube furnace.
-
Purge the furnace with an inert gas to remove air and moisture.
-
Heat the furnace to 650 °C[1].
-
Maintain this temperature to allow for the complete decomposition of this compound. The reaction is: 2Cs₂O₂ → 2Cs₂O + O₂[1].
-
The resulting cesium monoxide is a yellow-orange solid.
-
Cool the furnace to room temperature under the inert atmosphere before recovering the product.
Quantitative Data:
| Parameter | Value | Reference |
| Decomposition Temperature | 650 °C | [1] |
| Product | Cesium Monoxide (Cs₂O) | [1] |
| Byproduct | Oxygen (O₂) | [1] |
Theoretical Synthesis of Cesium Halides (e.g., Cesium Chloride, CsCl)
Based on general chemical principles, this compound is expected to react with hydrogen halides to produce the corresponding cesium halide and hydrogen peroxide.
Hypothesized Reaction Pathway:
References
Application Notes and Protocols for Cesium Peroxide-Promoted Ethylene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cesium peroxide as a promoter in the silver-catalyzed epoxidation of ethylene to ethylene oxide (EO). This document includes detailed mechanistic insights, experimental protocols for catalyst preparation and reaction, and quantitative data summarizing the effects of cesium promotion.
Introduction
Ethylene oxide is a crucial intermediate in the chemical industry, with its production primarily relying on the silver-catalyzed epoxidation of ethylene. Achieving high selectivity towards ethylene oxide is a major challenge, as the complete combustion of ethylene to carbon dioxide and water is a competing and thermodynamically favored reaction. The use of promoters is a key strategy to enhance the selectivity of silver-based catalysts. Cesium has been identified as a highly effective promoter, significantly improving the yield of ethylene oxide.[1][2] While often used in combination with other promoters like rhenium and chlorine, the fundamental role of cesium is to modify the electronic properties of the silver surface, favoring the desired epoxidation pathway.[3][4]
Mechanistic Insights into Cesium Promotion
The epoxidation of ethylene on a silver catalyst is widely believed to proceed through an oxametallacycle (OMC) intermediate.[5][6][7] This intermediate can then either be converted to the desired product, ethylene oxide, or undergo a rearrangement to form acetaldehyde, which is readily oxidized to CO2 and H2O.
The promotional effect of cesium is attributed to its ability to facilitate the formation of a specific, highly electrophilic oxygen species on the silver surface.[8] This electrophilic oxygen is more reactive towards the electron-rich double bond of ethylene, thereby promoting the formation of the oxametallacycle intermediate that leads to ethylene oxide.
Computational studies have revealed that cesium promotion leads to the formation of a unique zigzag [1 10] Ag-O chain on the Ag(110) surface.[8] This structure is characterized by electrophilic oxygen and is highly selective for the epoxidation reaction. In contrast, on an unpromoted silver surface,[5] Ag-O chains with nucleophilic oxygen are more prevalent, which tend to favor the complete combustion of ethylene.[8]
The presence of cesium on the silver surface weakens the Ag-O bond, which facilitates the transfer of the oxygen atom to the ethylene molecule, leading to the formation of ethylene oxide.[9]
Reaction Pathway
The following diagram illustrates the proposed mechanism for ethylene epoxidation on a cesium-promoted silver catalyst.
Caption: Proposed reaction mechanism for ethylene epoxidation.
Quantitative Data on Catalyst Performance
The addition of cesium as a promoter has a significant impact on the selectivity and conversion of the ethylene epoxidation reaction. The following table summarizes typical performance data for unpromoted and cesium-promoted silver catalysts supported on α-alumina.
| Catalyst | Promoter | Ethylene Conversion (%) | Ethylene Oxide Selectivity (%) | Reaction Temperature (°C) | Reference |
| Ag/α-Al₂O₃ | None | 12.0 | ~72.5 | 250 | [1] |
| Ag-Cs/α-Al₂O₃ | Cesium (optimal loading) | - | 82.0 | - | [1] |
| Ag/α-Al₂O₃ | Cesium, Rhenium, Molybdenum | - | 79 -> 83 | - | [4] |
Note: The ethylene conversion for the Cs-promoted catalyst was not explicitly stated in the reference, but the focus of promotion is primarily on enhancing selectivity.
Experimental Protocols
This section provides a detailed protocol for the preparation of a cesium-promoted silver catalyst on an α-alumina support and a general procedure for carrying out the ethylene epoxidation reaction.
Catalyst Preparation: Incipient Wetness Impregnation
This protocol describes the preparation of a Cs-promoted Ag/α-Al₂O₃ catalyst. The silver is first deposited on the support, followed by the addition of the cesium promoter.
Materials:
-
α-Alumina (α-Al₂O₃) support (low surface area, e.g., < 1 m²/g)
-
Silver oxalate (Ag₂C₂O₄)
-
Ethylenediamine
-
Cesium nitrate (CsNO₃) or this compound (Cs₂O₂)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Tube furnace
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Drying oven
Workflow for Catalyst Preparation:
Caption: Workflow for catalyst preparation.
Procedure:
-
Support Preparation: Dry the α-alumina support in an oven at 120°C for at least 4 hours to remove any adsorbed water.
-
Silver Precursor Solution Preparation: Prepare a silver-amine solution by dissolving silver oxalate and ethylenediamine in deionized water. The concentration should be calculated to achieve the desired silver loading (typically 10-20 wt%) on the support.
-
Incipient Wetness Impregnation of Silver: Slowly add the silver precursor solution to the dried α-alumina support until the pores are completely filled (incipient wetness point).
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried material in a tube furnace under a flow of inert gas (e.g., nitrogen) or air. A typical calcination program involves ramping the temperature to 400-500°C and holding for 2-4 hours.
-
Cesium Precursor Solution Preparation: Prepare an aqueous solution of cesium nitrate or this compound. The concentration should be calculated to achieve the desired cesium loading (typically in the ppm range).
-
Incipient Wetness Impregnation of Cesium: Add the cesium precursor solution to the calcined Ag/α-Al₂O₃ material using the incipient wetness technique.
-
Final Drying: Dry the cesium-impregnated catalyst in an oven at 120°C.
Ethylene Epoxidation Reaction
This protocol outlines a general procedure for evaluating the performance of the prepared catalyst in a fixed-bed reactor.
Equipment:
-
Fixed-bed reactor system with temperature and pressure control
-
Mass flow controllers for gas feeds
-
Gas chromatograph (GC) for product analysis
Gases:
-
Ethylene (C₂H₄)
-
Oxygen (O₂)
-
Nitrogen (N₂) or other inert gas (as balance)
-
Optional: Dichloroethane or other chlorine-containing moderator
Procedure:
-
Catalyst Loading: Load a known amount of the prepared Cs-Ag/α-Al₂O₃ catalyst into the reactor.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any air.
-
Reaction Conditions:
-
Set the desired reaction temperature (typically 200-280°C).
-
Set the desired reactor pressure (typically 10-20 atm).
-
Introduce the reactant gas mixture using mass flow controllers. A typical feed composition is 5-30% ethylene, 5-10% oxygen, and the balance with an inert gas. A few ppm of a chlorine-containing moderator may also be added.
-
-
Product Analysis: After allowing the reaction to reach a steady state, analyze the reactor effluent using a gas chromatograph to determine the concentrations of ethylene, ethylene oxide, carbon dioxide, and other products.
-
Data Calculation: Calculate the ethylene conversion and ethylene oxide selectivity based on the GC analysis results.
Role of this compound in Promoting Selectivity
The promotional effect of cesium is directly linked to its ability to modify the nature of the oxygen species on the silver surface.
Caption: Logical relationship of cesium promotion.
As illustrated, the presence of cesium on the silver surface induces an electronic modification that favors the formation of electrophilic oxygen species. These species are more selective for the epoxidation of ethylene, thereby increasing the overall yield of ethylene oxide.
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different catalyst formulations and reactor systems. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Promoting effects of Re and Cs on silver catalyst in ethylene epoxidation (Journal Article) | OSTI.GOV [osti.gov]
- 5. Ethene epoxidation selectivity inhibited by twisted oxametallacycle: a DFT study on Ag surface-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Activating Indium Phosphide (InP) Photocathodes
Introduction
Indium Phosphide (InP) photocathodes are crucial components in applications requiring high quantum efficiency (QE) photoemission, such as infrared imaging devices and polarized electron sources.[1] Achieving the desired Negative Electron Affinity (NEA) state, where the vacuum level is lower than the conduction band minimum in the bulk material, is accomplished through a meticulous surface activation process.[2] This process involves the controlled deposition of cesium (Cs) and oxygen (O₂) onto an atomically clean InP surface. The formation of a specific Cs-O surface layer creates a dipole that effectively lowers the work function, enabling efficient photoemission.[2][3]
This document provides a detailed protocol for the chemical cleaning, in-situ heat treatment, and subsequent activation of p-type InP(100) photocathodes with cesium and oxygen to routinely achieve high quantum efficiency.
Process Visualizations
The following diagrams illustrate the key workflows and logical steps involved in the InP photocathode activation procedure.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Cesium Peroxide (Cs_2O_2)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cesium peroxide (Cs_2O_2) under atmospheric conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound when exposed to ambient air?
A1: this compound is highly reactive and unstable in ambient air. It readily reacts with atmospheric moisture and carbon dioxide.[1][2] Exposure to air will lead to rapid decomposition, forming cesium hydroxide, cesium carbonate, and other byproducts. Therefore, it must be handled under an inert atmosphere.[1]
Q2: How does humidity affect the stability of this compound?
A2: this compound reacts vigorously with water and moisture.[1][3] This reaction produces cesium hydroxide (CsOH) and hydrogen peroxide (H_2O_2), as shown in the following reaction[3]:
Cs_2O_2 + 2H_2O → 2CsOH + H_2O_2
The presence of humidity will significantly accelerate the decomposition of the compound.[1][2]
Q3: What is the nature of the reaction between this compound and atmospheric carbon dioxide?
A3: this compound reacts with carbon dioxide (CO_2). While direct reaction data for this compound is limited, analogous reactions with cesium superoxide (CsO_2) suggest that it will react to form cesium carbonate (Cs_2CO_3) and release oxygen.[4][5] This reaction contributes to its degradation in air.
Q4: What is the thermal stability of this compound?
A4: this compound is thermally unstable. Upon heating, it decomposes into cesium monoxide (Cs_2O) and oxygen.[6] Significant decomposition is observed in the temperature range of 300-340°C.[7][8]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a tightly sealed, air-impermeable container, such as dark amber glass, under a dry, inert atmosphere (e.g., argon or nitrogen).[1][9][10][11] The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and moisture.[1][9][12]
Q6: How can I visually identify the decomposition of this compound?
A6: Pure this compound is a yellowish solid.[6] Decomposition due to reaction with atmospheric components often results in the formation of white solids, such as cesium hydroxide and cesium carbonate. You may also observe clumping of the material due to moisture absorption. If you observe crystal formation on the container or lid, do not open it and treat it as a potential explosion hazard.[13]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Unexpected Color Change (Yellow to White) | Exposure to atmospheric moisture and carbon dioxide, leading to the formation of cesium hydroxide and cesium carbonate. | Immediately transfer the sample to an inert atmosphere glovebox. If the integrity of the sample is compromised for your experiment, it is best to dispose of it according to safety protocols. |
| Gas Evolution at Room Temperature | Reaction with moisture, leading to the release of oxygen from the decomposition of hydrogen peroxide, or reaction with CO2 releasing oxygen. | This indicates significant contamination and decomposition. The container may become pressurized. Handle with extreme caution in a fume hood, and follow appropriate institutional procedures for the disposal of reactive materials. |
| Pressurization of Storage Container | Decomposition of the peroxide, leading to the release of oxygen gas. This can be accelerated by elevated temperatures or exposure to contaminants. | Do not attempt to open the container if it is visibly bulging. Cool the container if it is warm to the touch. Contact your institution's environmental health and safety (EHS) office for guidance on handling and disposal of potentially explosive materials.[11] |
| Inconsistent Experimental Results | The purity of the this compound has been compromised due to partial decomposition. | Use a fresh, unopened container of this compound. If that is not possible, consider methods to analyze the purity of your current sample before use, although this can be challenging with such a reactive material. Always handle the material in a controlled inert atmosphere to prevent further degradation. |
Quantitative Stability Data
| Parameter | Value | Conditions |
| Appearance | Yellowish solid | Pure compound[6] |
| Thermal Decomposition Temperature | Decomposes to Cs_2O and [O] upon heating to 650 °C.[6] Studies have observed decomposition in the 300-340°C range.[7][8] | Heating in an inert atmosphere |
| Reaction with Water | Reacts to form CsOH and H_2O_2 | Ambient conditions[3] |
Experimental Protocols
Protocol for Handling this compound in an Inert Atmosphere
This protocol outlines the essential steps for safely handling this compound to minimize decomposition.
-
Preparation : Ensure a glovebox is available with an inert atmosphere (e.g., argon or nitrogen) where oxygen and moisture levels are maintained below 1 ppm.
-
Material Transfer : Introduce the sealed container of this compound into the glovebox antechamber. Purge the antechamber multiple times according to the glovebox manufacturer's instructions to remove atmospheric contaminants.
-
Handling within the Glovebox :
-
Move the container from the antechamber into the main glovebox chamber.
-
Allow the container to equilibrate to the glovebox atmosphere temperature.
-
Use clean, dry spatulas and weighing boats. Pre-dry all tools in the glovebox oven if available.
-
Dispense the required amount of this compound quickly and efficiently.
-
Securely reseal the original container immediately after dispensing.
-
-
Storage : Store the resealed container inside the glovebox if possible. If it must be removed, ensure it is tightly sealed and consider placing it within a secondary sealed container before removing it through the antechamber.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves, even when working within a glovebox.[9][12]
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting flowchart for Cs_2O_2 instability.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. physics.purdue.edu [physics.purdue.edu]
- 3. homework.study.com [homework.study.com]
- 4. brainly.com [brainly.com]
- 5. Solved Cesium reacts with oxygen to produce a superoxide, | Chegg.com [chegg.com]
- 6. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 7. "THE THERMAL DECOMPOSITION OF CESIUM SUPEROXIDE" by George V. Morris [digitalcommons.uri.edu]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rmu.edu [rmu.edu]
- 12. echemi.com [echemi.com]
- 13. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Optimizing Cesium Peroxide Formation
Welcome to the technical support center for the synthesis of cesium peroxide (Cs₂O₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary methods for synthesizing this compound:
-
Direct Oxidation of Cesium Metal: This method involves the direct reaction of solid or liquid cesium with oxygen gas. Careful control of the oxygen pressure is crucial to selectively form this compound and avoid the formation of other oxides, such as cesium monoxide (Cs₂O) or cesium superoxide (CsO₂).
-
Thermal Decomposition of Cesium Superoxide: This method involves first synthesizing cesium superoxide by reacting cesium with an excess of oxygen. The resulting cesium superoxide is then heated in a controlled environment to decompose it into this compound and oxygen.
Q2: What is the optimal oxygen pressure for the direct synthesis of this compound?
A2: The direct synthesis of this compound requires careful control of oxygen pressure to avoid the formation of cesium superoxide, which is favored in the presence of excess oxygen. While specific optimal pressure values are not well-documented due to the complexity and hazardous nature of the reaction, low oxygen pressures are generally recommended. For instance, in related applications like photocathode activation, oxygen pressures in the range of 10⁻⁹ to 10⁻⁸ torr have been utilized for the formation of cesium oxides.[1] Starting with a low oxygen pressure and monitoring the reaction progress is a key strategy.
Q3: How can I identify the cesium oxide species I have synthesized?
A3: Raman spectroscopy is a powerful technique for distinguishing between cesium oxide, peroxide, and superoxide. Each species has a characteristic Raman peak:
-
Cesium Oxide (Cs₂O): ~103 cm⁻¹
-
This compound (Cs₂O₂): ~742 cm⁻¹
-
Cesium Superoxide (CsO₂): ~1134 cm⁻¹
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) can also be used for structural and compositional analysis.[2][3]
Q4: What are the main safety precautions to consider when working with cesium and its oxides?
A4: Cesium metal is highly reactive, pyrophoric (ignites spontaneously in air), and reacts explosively with water.[4] All experiments should be conducted in a controlled inert atmosphere (e.g., in a glovebox) or under high vacuum. Cesium oxides are also highly sensitive to moisture and air.[2][3] Appropriate personal protective equipment (PPE) must be worn at all times.
Troubleshooting Guides
Issue 1: Formation of undesired cesium superoxide (CsO₂) during direct oxidation.
-
Symptom: The product is a distinct orange or yellow-orange solid. Raman spectroscopy shows a strong peak at approximately 1134 cm⁻¹, characteristic of the superoxide.[2][3]
-
Cause: The oxygen pressure is too high, leading to the formation of the higher oxide. Burning cesium in excess oxygen is a known method for producing cesium superoxide.
-
Solution:
-
Reduce the oxygen inlet pressure significantly. Introduce oxygen into the reaction chamber in small, controlled doses.
-
Use a static oxygen atmosphere with a predetermined, stoichiometric amount of oxygen for the desired amount of this compound.
-
If superoxide has already formed, you can convert it to peroxide by heating the sample.
-
Issue 2: Incomplete reaction or formation of cesium monoxide (Cs₂O).
-
Symptom: The product may appear as a mix of unreacted silver-golden cesium metal and a colored oxide. Raman spectroscopy may show a peak around 103 cm⁻¹ for Cs₂O.[2][3]
-
Cause: Insufficient oxygen supply or low reaction temperature.
-
Solution:
-
Slowly increase the oxygen pressure or the total amount of oxygen introduced.
-
Gently heat the cesium metal to increase its reactivity. Note that cesium melts at 28.5 °C (83.3 °F).[4]
-
Ensure proper mixing if possible, as a passivating layer of oxide can form on the surface of the cesium, preventing further reaction.
-
Issue 3: this compound decomposes into cesium monoxide.
-
Symptom: Analysis of the product shows the presence of cesium monoxide (Cs₂O).
-
Cause: The temperature is too high. This compound will decompose into cesium monoxide and oxygen at elevated temperatures (studies have shown this in the range of 300-340°C).
-
Solution:
-
Carefully control the reaction temperature to avoid overheating, especially during the exothermic oxidation of cesium.
-
If using the thermal decomposition of cesium superoxide to produce this compound, maintain the temperature within the optimal range (approximately 280-360°C) and avoid exceeding it.
-
Experimental Protocols
Method 1: Controlled Direct Oxidation of Cesium
This method aims to form this compound by carefully controlling the amount of oxygen reacting with cesium metal.
Materials and Equipment:
-
High-purity cesium metal
-
High-purity oxygen gas
-
High-vacuum reaction chamber with a sample holder and heating capabilities
-
Precision leak valve for controlled oxygen introduction
-
In-situ monitoring equipment (e.g., Raman spectrometer) is highly recommended.
Procedure:
-
Handle cesium metal in an inert atmosphere (e.g., an argon-filled glovebox).
-
Place a known quantity of cesium metal onto the sample holder in the reaction chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁷ torr).
-
Slowly introduce high-purity oxygen gas into the chamber using a precision leak valve, maintaining a low pressure (e.g., starting in the 10⁻⁸ to 10⁻⁶ torr range).
-
Gently heat the cesium sample to just above its melting point (28.5 °C) to ensure a fresh reactive surface.
-
Monitor the reaction visually (color change from silvery-gold to yellowish) and ideally with in-situ Raman spectroscopy to observe the formation of the 742 cm⁻¹ peroxide peak.
-
Adjust the oxygen flow rate to maintain a steady reaction without the formation of the 1134 cm⁻¹ superoxide peak.
-
Once the reaction is complete (no further oxygen uptake or color change), stop the oxygen flow and cool the sample to room temperature under vacuum.
Method 2: Thermal Decomposition of Cesium Superoxide
This two-step method first produces cesium superoxide, which is then decomposed to the peroxide.
Step 1: Synthesis of Cesium Superoxide
-
Follow steps 1-3 of the direct oxidation protocol.
-
Introduce an excess of pure oxygen gas into the reaction chamber.
-
The reaction is spontaneous and exothermic. The cesium will burn in the oxygen atmosphere to form a yellow-orange solid, cesium superoxide (CsO₂).
-
Once the reaction is complete, evacuate the excess oxygen from the chamber.
Step 2: Thermal Decomposition to this compound
-
Heat the cesium superoxide sample under vacuum or in an inert atmosphere.
-
Maintain the temperature in the range of 280-360°C.
-
The cesium superoxide will decompose according to the reaction: 2CsO₂(s) → Cs₂O₂(s) + O₂(g).
-
The progress of the decomposition can be monitored by observing the pressure increase from the released oxygen or by in-situ analysis.
-
After the decomposition is complete, cool the sample to room temperature under vacuum or inert gas.
Data Presentation
Table 1: Key Physical and Spectroscopic Properties of Cesium Oxides
| Compound | Formula | Molar Mass ( g/mol ) | Color | Key Raman Peak (cm⁻¹) |
| Cesium Monoxide | Cs₂O | 281.81 | Orange-red to yellow | ~103 |
| This compound | Cs₂O₂ | 297.81 | Yellowish | ~742 |
| Cesium Superoxide | CsO₂ | 164.90 | Yellow to orange | ~1134 |
Table 2: Temperature Parameters for Cesium Oxide Formation and Decomposition
| Process | Reactant(s) | Product(s) | Temperature Range (°C) | Notes |
| Melting of Cesium | Cs(s) | Cs(l) | 28.5 | Increases reactive surface area. |
| Decomposition of Superoxide | CsO₂ | Cs₂O₂ + O₂ | 280 - 360 | Optimal range for peroxide formation. |
| Decomposition of Peroxide | Cs₂O₂ | Cs₂O + ½O₂ | 300 - 340 | Risk of decomposition to monoxide. |
Visualizations
Caption: Workflow for the direct oxidation of cesium to this compound.
Caption: Reaction pathways for the formation of different cesium oxides.
References
Troubleshooting low quantum yield in Cs₂O₂ activated photocathodes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cs₂O₂ activated photocathodes.
Troubleshooting Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving common issues that lead to low quantum yield (QE) in Cs₂O₂ activated photocathodes.
Question: What are the primary causes of low quantum yield in our Cs₂O₂ photocathodes?
Answer:
Low quantum yield in Cs₂O₂ photocathodes can typically be attributed to one or more of the following factors:
-
Surface Contamination: The substrate or the photocathode surface may be contaminated with residual gases, moisture, or hydrocarbons.
-
Improper Stoichiometry: The ratio of Cesium (Cs) to Oxygen (O) is critical for achieving high QE. An incorrect ratio can lead to a suboptimal electronic structure.
-
Suboptimal Film Thickness: The thickness of the Cs₂O₂ layer affects both light absorption and electron escape depth.
-
Poor Vacuum Conditions: High residual gas pressure during fabrication or operation can lead to contamination and degradation of the photocathode.
-
Substrate Issues: The quality and cleanliness of the substrate are crucial for the proper growth and performance of the photocathode.
Question: How can we systematically troubleshoot a low quantum yield?
Answer:
A logical, step-by-step approach is the most effective way to identify the root cause of low quantum yield. The following workflow and diagram illustrate the recommended troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum efficiency we should expect from a Cs₂O₂ activated photocathode?
A1: The quantum efficiency of Cs₂O₂ photocathodes is highly dependent on the wavelength of incident light and the fabrication conditions. For UV light, a QE of 10-20% can be achieved under optimal conditions. The QE will be significantly lower for visible light.
Q2: What is the optimal substrate temperature during the deposition of Cesium and Oxygen?
A2: A substrate temperature in the range of 100-120°C is commonly used during the co-deposition process.[1] This temperature facilitates the chemical reaction between cesium and oxygen and helps to prevent the condensation of excess cesium on the surface.[2]
Q3: How do we know when to stop the cesium deposition during the activation process?
A3: The cesium deposition should be monitored in-situ by measuring the photocurrent generated by a constant light source. The photocurrent will increase as the cesium layer forms, reach a peak, and then begin to decrease. It is recommended to stop the cesium deposition shortly after the peak photocurrent is observed.[2]
Q4: Can a photocathode with low quantum yield be recovered?
A4: In some cases, yes. If the low QE is due to surface contamination by residual gases, a gentle heating (annealing) of the photocathode in ultra-high vacuum (UHV) to 150-200°C can sometimes desorb the contaminants and partially restore the quantum efficiency.[2][3]
Q5: What is the effect of the substrate material on the quantum yield?
A5: The substrate material can influence the growth and adhesion of the Cs₂O₂ film. Molybdenum (Mo) and stainless steel are commonly used substrates that have shown good results.[1][4] The substrate surface should be highly polished to a mirror-like finish and thoroughly cleaned to remove any impurities.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the fabrication and characterization of Cs₂O₂ activated photocathodes.
Table 1: Recommended Fabrication Parameters
| Parameter | Recommended Value | Notes |
| Base Pressure | < 1 x 10⁻⁹ Torr | A UHV environment is critical to minimize contamination.[5] |
| Substrate Material | Molybdenum, Stainless Steel | Substrate must be well-polished and cleaned.[1][4] |
| Substrate Temperature | 100 - 120 °C | During Cs and O₂ deposition.[1] |
| Deposition Rate (Te) | ~1 nm/min | For Cs₂Te photocathodes, as a reference.[1] |
| Cesium Deposition | Monitor photocurrent in-situ | Stop deposition just after the peak is reached.[2] |
| Post-Deposition Annealing | 150 - 200 °C | For rejuvenation of contaminated photocathodes.[2][3] |
Table 2: Typical Quantum Efficiency Values for Cesium-based Photocathodes
| Photocathode Material | Wavelength (nm) | Quantum Efficiency (%) | Reference |
| Cs₂Te | 251 | 15 - 18 | [3] |
| Cs-O activated GaAs | 532 | 8.8 | [6][7] |
| Cs-O activated GaAs | 780 | 4.5 | [6][7] |
Experimental Protocols
Protocol 1: In-situ Monitoring of Photocathode Activation
This protocol describes the procedure for monitoring the activation of a Cs₂O₂ photocathode by measuring the photocurrent in real-time.
Methodology:
-
Preparation:
-
Ensure the photocathode substrate is properly cleaned and mounted in the UHV chamber.
-
Position a stable, monochromatic light source (e.g., a UV LED) to illuminate the substrate.
-
Place a collector anode near the photocathode and apply a positive bias voltage to it to collect the photoemitted electrons.
-
Connect the collector to a picoammeter to measure the photocurrent.
-
-
Cesium Deposition:
-
Begin heating the cesium source to introduce cesium vapor into the chamber.
-
Continuously monitor the photocurrent as the cesium is deposited onto the substrate.
-
The photocurrent will increase, reach a maximum, and then start to decrease.
-
Turn off the cesium source immediately after the photocurrent has peaked.
-
-
Oxygen Co-deposition:
-
Introduce a controlled partial pressure of high-purity oxygen into the chamber.
-
The photocurrent should increase again.
-
The process can be optimized by alternating between short exposures of cesium and oxygen until the maximum quantum efficiency is achieved.
-
-
Completion:
-
Once a stable and high photocurrent is achieved, the activation process is complete.
-
The quantum efficiency can then be formally measured.
-
Protocol 2: Quantum Efficiency Measurement
This protocol outlines the steps for measuring the quantum efficiency of the fabricated photocathode.
Objective: To determine the ratio of emitted electrons to incident photons.
Materials:
-
Calibrated light source (e.g., laser or monochromated lamp) with known power output.
-
Calibrated photodiode for power measurement.
-
Picoammeter.
-
Biased collector anode in the UHV chamber.
Procedure:
-
Incident Photon Flux Measurement:
-
Measure the power of the light source (P) at the desired wavelength (λ) using the calibrated photodiode at the same position where the photocathode will be.
-
Calculate the number of incident photons per second (Nₚ) using the following equation: Nₚ = (P * λ) / (h * c) where:
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
c is the speed of light (3.00 x 10⁸ m/s)
-
-
-
Photocurrent Measurement:
-
Illuminate the activated photocathode with the light source.
-
Measure the photocurrent (I) collected by the biased anode using the picoammeter.
-
-
Emitted Electron Flux Measurement:
-
Calculate the number of emitted electrons per second (Nₑ) using the following equation: Nₑ = I / e where:
-
e is the elementary charge (1.602 x 10⁻¹⁹ C)
-
-
-
Quantum Efficiency Calculation:
-
Calculate the quantum efficiency (QE) as the ratio of the number of emitted electrons to the number of incident photons: QE (%) = (Nₑ / Nₚ) * 100
-
References
Technical Support Center: Handling and Mitigation of Cesium Peroxide's Hygroscopic Nature
This technical support guide is intended for researchers, scientists, and drug development professionals working with cesium peroxide (Cs₂O₂). This compound is a highly hygroscopic and reactive compound. Proper handling and storage are critical to maintain its integrity and ensure experimental success and safety. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate issues arising from its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample clumping or appearing wet?
A1: this compound is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Clumping, appearing wet, or deliquescence (dissolving in absorbed water) are clear indicators of moisture contamination. This can alter the material's chemical properties and reactivity.[1]
Q2: What are the immediate consequences of moisture exposure to my this compound sample?
A2: Upon contact with water, this compound decomposes.[2][3][4] This reaction can be vigorous and generates cesium hydroxide (CsOH) and hydrogen peroxide (H₂O₂), which can further decompose.[3] This contamination will compromise the purity of your sample and can lead to inaccurate experimental results. Furthermore, the presence of moisture is known to catalyze the decomposition of alkali metal oxides.
Q3: How should I properly store this compound to prevent moisture absorption?
A3: this compound must be stored in a dry, inert atmosphere.[5][6][7] The ideal storage is within a glovebox maintained with a dry inert gas like argon or nitrogen.[8][9] If a glovebox is not available, store the compound in a desiccator with a high-efficiency desiccant. The container should be tightly sealed with a high-quality, air-impermeable seal.[1][5][6][7]
Q4: Can I use any desiccant for storing this compound?
A4: No. This compound is a strong oxidizing agent. Therefore, the choice of desiccant is critical to avoid hazardous reactions. Use inert desiccants. Molecular sieves are a good option due to their high efficiency and chemical inertness.[10][11] Avoid desiccants that can react with peroxides.
Q5: My laboratory has high humidity. What extra precautions should I take?
A5: In high-humidity environments, it is crucial to minimize the exposure of this compound to the ambient air.[12] Handle the material exclusively within a glovebox. If you must handle it outside a glovebox, do so in a controlled environment with a dehumidifier running.[13] Keep the container tightly sealed at all times when not in use and work quickly to minimize exposure time.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears discolored (not the typical yellowish color). | Moisture contamination leading to decomposition and formation of other cesium oxides or hydroxides.[2] | The sample is likely compromised. It is not recommended for use in sensitive experiments. Safely dispose of the material according to your institution's guidelines for reactive chemicals. |
| Clumping or visible liquid in the sample container. | Significant moisture absorption from the atmosphere.[1] | The sample is heavily contaminated. Do not attempt to dry and reuse, as the chemical composition has changed. Dispose of the material safely. Review your storage and handling procedures to prevent future occurrences. |
| Inconsistent experimental results using this compound. | The purity of the this compound may be compromised due to moisture absorption and subsequent decomposition. | Use a fresh, unopened container of this compound. Ensure all handling is performed under strictly anhydrous conditions, preferably within a glovebox. |
| Pressure buildup in the storage container. | Decomposition of this compound due to moisture or thermal instability, leading to oxygen gas release.[2] | Handle with extreme caution. Do not attempt to open a container that shows signs of pressure buildup. Contact your institution's Environmental Health & Safety (EHS) department for guidance on handling and disposal of potentially explosive materials.[5][6] |
Data Presentation: Desiccant Selection
When storing this compound in a desiccator, the choice of desiccant is crucial. Below is a comparison of common desiccants. For a highly reactive and hygroscopic compound like this compound, Molecular Sieves are the recommended choice due to their high efficiency and chemical inertness.
| Desiccant | Efficiency (Residual Water) | Capacity | Chemical Inertness | Recommendation for this compound |
| Molecular Sieves (3A or 4A) | Very High (Can lower RH to <1 ppm) | Moderate | High (Generally inert) | Highly Recommended |
| Phosphorus Pentoxide (P₄O₁₀) | Highest | Low | Highly Reactive (Acidic) | Not Recommended (Potential for violent reaction) |
| Indicating Silica Gel | High | High | Generally Inert | Use with Caution (Ensure indicator is compatible)[11] |
| Calcium Chloride (CaCl₂) | Moderate | High | Reactive (Can form adducts) | Not Recommended |
| Activated Alumina | High | Moderate | Generally Inert | Suitable Alternative [10] |
| Montmorillonite Clay | Moderate | Moderate | Generally Inert | Suitable for less critical applications [11] |
Experimental Protocols
Protocol 1: Handling this compound in an Inert Atmosphere Glovebox
This is the recommended procedure for handling this compound to prevent moisture exposure.
Objective: To safely transfer and weigh this compound while maintaining its purity by preventing contact with atmospheric moisture.
Materials:
-
This compound in its original container.
-
Glovebox with an argon or nitrogen atmosphere (H₂O and O₂ levels <1 ppm).
-
Spatulas, weighing boats/paper, and any other necessary utensils (pre-dried in an oven at >120°C for at least 4 hours).[14]
-
Analytical balance inside the glovebox.
-
Appropriate pre-dried reaction vessels.
Procedure:
-
Ensure the glovebox atmosphere is stable with low levels of water and oxygen (<1 ppm).[14]
-
Introduce the sealed container of this compound and all necessary pre-dried labware into the glovebox antechamber.
-
Purge the antechamber according to the glovebox manufacturer's instructions (typically involves multiple vacuum and inert gas backfill cycles).[8][15]
-
Once inside the glovebox, allow the container to reach the internal temperature of the glovebox to prevent condensation upon opening.
-
Carefully open the this compound container.
-
Using a pre-dried spatula, quickly and carefully transfer the desired amount of this compound to a pre-dried weighing boat on the analytical balance.
-
Record the weight.
-
Transfer the weighed sample to your reaction vessel.
-
Tightly reseal the original this compound container immediately after use.
-
Seal your reaction vessel.
-
Clean any spills within the glovebox using appropriate procedures.
-
Remove your samples and waste from the glovebox via the antechamber, following the correct procedure.
Protocol 2: Handling this compound Using a Desiccator and Schlenk Line Technique
This protocol is a viable alternative if a glovebox is not available but requires more skill to execute properly.
Objective: To handle this compound in a controlled manner that minimizes exposure to atmospheric moisture.
Materials:
-
This compound in a tightly sealed container.
-
A high-quality desiccator containing a suitable desiccant (e.g., molecular sieves).
-
Schlenk line with a supply of dry, inert gas (argon or nitrogen).
-
Pre-dried glassware (Schlenk flask, etc.).
-
Spatulas and other utensils, dried in an oven.
Procedure:
-
Place the sealed container of this compound inside a desiccator and transfer it to a fume hood where the Schlenk line is located.
-
Connect your pre-dried Schlenk flask to the Schlenk line and perform several vacuum/inert gas backfill cycles to ensure the flask is under a positive pressure of inert gas.
-
Quickly open the this compound container inside a fume hood with low airflow.
-
Weigh the required amount of this compound rapidly on a balance.
-
Immediately transfer the weighed solid into the Schlenk flask against a positive flow of inert gas.
-
Quickly seal the Schlenk flask.
-
Immediately and tightly reseal the main this compound container and return it to the desiccator for storage.
-
Purge the headspace of the Schlenk flask containing the this compound with the inert gas by performing a few more gentle vacuum/backfill cycles.
Mandatory Visualizations
Caption: Decision workflow for storing and handling this compound.
Caption: The impact of moisture on this compound integrity.
References
- 1. tutorchase.com [tutorchase.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound | 12053-70-2 [chemicalbook.com]
- 5. rmu.edu [rmu.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 10. Desiccants vs Volatile Corrosion Inhibitors (VCI) l Packaging Guide [humipak.com.my]
- 11. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]
Improving the long-term stability of cesium-based photocathodes
This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and operation of cesium-based photocathodes, with a focus on improving long-term stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Quantum Efficiency (QE) Degradation
Q: My photocathode's Quantum Efficiency (QE) is dropping much faster than expected. What are the common causes?
A: Rapid QE degradation is a frequent issue and can typically be attributed to several factors:
-
Vacuum Quality: Poor vacuum conditions are a primary cause. Residual gases such as water (H₂O), carbon dioxide (CO₂), and oxygen (O₂) can react with the highly sensitive photocathode surface, leading to chemical poisoning and a rapid decline in QE.[1][2] The adsorption of these molecules modifies the surface chemistry, structure, and work function, impeding photoemission.[2]
-
Ion Back-Bombardment: In setups like DC or RF guns, residual gas molecules can be ionized by the electron beam. These positive ions are then accelerated back towards the negatively biased photocathode, causing physical damage to the photoemissive layer and sputtering of cesium atoms.[1][3]
-
Substrate and Film Quality: Issues with the substrate preparation or the stoichiometry of the deposited film can lead to inherent instability. For instance, an incorrect ratio of Cesium to Antimony in Cs₃Sb photocathodes can result in poor performance and a shorter lifetime.[4]
-
Thermal Effects: Elevated temperatures can cause the decomposition of the photocathode material, such as Cs₃Sb, and lead to the desorption of cesium, which is critical for maintaining low work function.[1]
Issue 2: Diagnosing the Cause of QE Decay
Q: How can I determine the specific cause of QE decay in my system?
A: A systematic approach is necessary to pinpoint the root cause. The following flowchart outlines a diagnostic procedure.
Issue 3: Extending Photocathode Lifetime
Q: What methods can I use to extend the operational lifetime of my cesium-based photocathode?
A: Several techniques have proven effective in extending the lifetime:
-
Improved Vacuum Conditions: Maintaining an ultra-high vacuum (UHV) environment (e.g., in the 10⁻¹⁰ to 10⁻¹¹ Torr range) is the most critical factor. This minimizes the presence of reactive gases that poison the cathode.[3][5] Removing sources of contamination, such as certain plastics (e.g., Teflon), can dramatically increase lifetime from days to months.[5]
-
In-situ Rejuvenation/Re-cesiation: The performance of a degraded photocathode can often be recovered. This can be achieved through:
-
Heating: For some materials like Cs₂Te, gentle heating (e.g., to 150-200°C) can partially restore QE after exposure to contaminants.[6]
-
Re-application of Cesium: Applying a fresh, thin layer of cesium can recover the initial QE, even after significant degradation or air exposure.[7][8] This process replenishes cesium lost to sputtering or chemical reactions.[8][9]
-
-
Reservoir Cathodes: An advanced approach involves using a "dispenser" or "reservoir" cathode.[3][9][10] These devices contain a subsurface reservoir of cesium that, when gently heated, diffuses to the surface to continuously replenish lost cesium, leading to significantly extended lifetimes.[8][9]
-
Protective Coatings: Research into protective surface layers, such as those derived from cesium iodide (CsI) treatments, has shown promise in creating more durable activation layers that are more resistant to chemical poisoning.[11][12]
Quantitative Data on Photocathode Performance & Stability
The following tables summarize key performance metrics from various studies, providing a comparative look at different materials and conditions.
Table 1: QE and Lifetime of Different Cesium-Based Photocathodes
| Photocathode Material | Initial QE (%) | Operating Wavelength (nm) | Lifetime | Conditions / Notes |
| Cs₂Te | > 20% | 262 - 266 | Several months | Lifetime significantly increased with improved vacuum conditions.[5][7] |
| Cs₃Sb | ~6% | 532 | 6-14 C (charge lifetime) | Performance dependent on substrate temperature during synthesis.[13] |
| K-Cs-Sb | High | - | Months-long | Noted for its long lifetime in SRF injectors.[14] |
| p-GaN:Cs | > 10% | UV | > 5000 hours (storage) | Storage lifetime extrapolated under UHV conditions.[15] |
| Cesiated Tungsten (Reservoir) | ~0.1% | - | > 30,000 hours | Demonstrates the extreme lifetime extension possible with a reservoir source.[9][10] |
Table 2: Effect of Contaminants and Rejuvenation on QE
| Photocathode | Contaminant / Condition | QE Before | QE After | Rejuvenation Method | QE After Rejuvenation |
| Cs₂Te | Air exposure (10⁺⁴ Torr for 5 min) | 16-18% | 1-2% | Heating to 165°C | ~10%[6] |
| Cs₂Te | Operational Degradation | >10% | < 0.5% | Multilayer co-deposition | ~Initial QE[7] |
| Cs-based | Gas Contamination | High | Degraded | Cesium Resupply (Reservoir) | Full QE Recovery[3][9] |
Experimental Protocols
Protocol 1: In-situ Rejuvenation of a Cs₂Te Photocathode via Heating
This protocol describes a general procedure for attempting to recover the quantum efficiency of a Cs₂Te photocathode that has been degraded by exposure to residual gases.
-
Baseline Measurement: Measure the current Quantum Efficiency (QE) of the degraded photocathode at its operational wavelength and laser power.
-
System Isolation: Isolate the photocathode chamber from any active beamlines or high-voltage systems.
-
Initiate Heating: Slowly ramp up the temperature of the cathode substrate using its integrated heater. A typical ramp rate is 5-10°C per minute to avoid thermal shock.
-
Monitor Pressure: Carefully monitor the vacuum pressure with a Residual Gas Analyzer (RGA). A temporary pressure rise is expected as adsorbed gases are desorbed from the surfaces. Ensure the pressure does not exceed the 10⁻⁸ Torr range.
-
Target Temperature: Heat the photocathode to a target temperature between 150°C and 200°C.[6]
-
Hold Temperature: Maintain this temperature for a period of 30-60 minutes. Continue to monitor the vacuum, which should begin to recover as the desorbed gases are pumped away.
-
Cool Down: Slowly ramp down the heater, allowing the photocathode to return to its normal operating temperature.
-
Final Measurement: Once cooled, repeat the QE measurement. A significant recovery of QE should be observed if the degradation was primarily due to surface adsorption of contaminants.[6]
Protocol 2: Cesium Deposition for Photocathode Activation/Re-activation
This protocol outlines the steps for depositing a cesium layer onto a substrate (e.g., GaN, GaAs) to achieve photoemission. A similar process can be used to re-activate a degraded cathode.
-
Surface Preparation: Ensure the substrate surface is atomically clean. This is typically achieved via a combination of wet chemical cleaning followed by in-situ thermal cleaning (e.g., heating to ~600°C in UHV).[11][15]
-
Setup Monitoring: Position the substrate facing the cesium source (e.g., a SAES dispenser). Arrange for in-situ monitoring of the photocurrent using a light source of appropriate wavelength (e.g., a UV LED for GaN) and a biased anode to collect the emitted electrons.[15]
-
Initiate Cesiation: Begin heating the cesium source to produce a stable flux of cesium atoms directed at the substrate. The vacuum pressure should be carefully monitored and maintained, typically in the 1x10⁻⁹ mbar range during deposition.[15]
-
Monitor Photocurrent: As the cesium layer forms on the surface, a dipole layer is created, lowering the work function. This will cause the photocurrent to rise from zero. Continuously record the photocurrent.
-
Peak QE: The photocurrent will increase, reach a maximum (peak QE), and then begin to decrease if deposition continues (over-cesiation). The goal is to stop the deposition precisely when the photocurrent reaches its maximum value.[11]
-
Terminate Deposition: Once the peak is observed, immediately stop the cesium deposition by turning off the source heater.
-
Characterization: The photocathode is now activated. Its QE and other properties can be characterized.
Degradation Mechanisms
Understanding the chemical and physical processes that lead to photocathode degradation is key to mitigating them.
Chemical Poisoning by Residual Gases
The high reactivity of the cesium surface layer makes it susceptible to reactions with common residual gases in a vacuum system. First-principles calculations show that the adsorption energy of these molecules on a Cs₃Sb surface follows the trend: O₂ > CO₂ > H₂O > CO > N₂ ≈ H₂.[2]
-
Oxidation: Oxygen-containing molecules (O₂, CO₂, H₂O) are particularly damaging. They strongly interact with the surface, leading to charge transfer and the formation of cesium oxides or other compounds.[2] This process alters the surface dipole layer that is essential for low work function, thereby increasing the energy barrier for photoemission and reducing QE.
-
Carbide Formation: Studies have also shown that residual surface carbon can react with the cesium layer over time to form cesium carbide species, which have been identified as a critical factor in photocathode degradation.[16]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. schlom.mse.cornell.edu [schlom.mse.cornell.edu]
- 5. proceedings.jacow.org [proceedings.jacow.org]
- 6. hzdr.de [hzdr.de]
- 7. researchgate.net [researchgate.net]
- 8. ireap.umd.edu [ireap.umd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Long-life, high QE photocathodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. djena.engineering.cornell.edu [djena.engineering.cornell.edu]
- 12. proceedings.jacow.org [proceedings.jacow.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | QE evolution of bialkali photocathode at cryogenic temperature [frontiersin.org]
- 15. Influence of Surface Cleaning on Quantum Efficiency, Lifetime and Surface Morphology of p-GaN:Cs Photocathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stoichiometry Control of Cesium and Oxygen Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium and oxygen co-deposition. The following sections offer detailed information to help you control the stoichiometry of your deposited films, a critical factor for achieving desired material properties, particularly in the fabrication of negative electron affinity (NEA) photocathodes.
Troubleshooting Guides
This section addresses common issues encountered during cesium and oxygen deposition experiments. Each problem is presented with potential causes and recommended solutions.
| Problem | Potential Causes | Solutions |
| Low Quantum Efficiency (QE) or Failure to Achieve Negative Electron Affinity (NEA) | 1. Incorrect Cs/O stoichiometry. 2. Surface contamination of the substrate. 3. Insufficient vacuum levels. 4. Non-optimal substrate temperature. | 1. Adjust the flux of cesium and/or the partial pressure of oxygen. An optimal Cs-to-O current ratio of approximately 1.07 has been reported for activating GaAs photocathodes.[1] 2. Ensure rigorous substrate cleaning procedures are followed before deposition. This may include chemical cleaning and in-situ heating in an ultra-high vacuum (UHV) chamber.[2] 3. Maintain UHV conditions (typically below 10⁻⁹ Torr) to minimize contamination from residual gases.[3] 4. Optimize the substrate temperature during deposition. The ideal temperature is material-dependent and affects adatom mobility and reaction kinetics. |
| Inconsistent or Unstable Film Stoichiometry | 1. Fluctuations in cesium source flux. 2. Unstable oxygen partial pressure. 3. Contamination of deposition sources. 4. Temperature gradients across the substrate. | 1. Calibrate and stabilize the cesium dispenser current. Use a Quartz Crystal Microbalance (QCM) to monitor the deposition rate in real-time.[2] 2. Use a precision leak valve for oxygen introduction and a residual gas analyzer (RGA) or a calibrated ion gauge to monitor and control the oxygen partial pressure.[4][5] 3. Thoroughly degas all sources before deposition. 4. Ensure uniform heating of the substrate holder. |
| High Dark Current in Photocathodes | 1. Excess cesium on the surface. 2. Rough surface morphology of the deposited film. 3. Crystalline defects in the film. | 1. Gently anneal the sample post-deposition to desorb excess cesium. 2. Optimize deposition parameters (e.g., deposition rate, substrate temperature) to promote smoother film growth. 3. Annealing the substrate at an appropriate temperature before and during deposition can improve crystallinity. |
| "Yo-Yo" Activation Process Unstable | 1. Drifting cesium or oxygen flux. 2. Inadequate monitoring of photocurrent. | 1. Ensure stable operation of both cesium and oxygen sources. 2. Use a sensitive picoammeter to accurately monitor the photocurrent and precisely control the alternating deposition cycles.[6] |
| Contamination of the UHV Chamber with Cesium | 1. High cesium flux leading to widespread deposition. 2. Improperly shielded cesium source. | 1. Use a Knudsen-type effusion cell or a directed source to minimize contamination of the chamber walls.[7] 2. Consider baking the chamber in a low-pressure oxygen environment to convert reactive cesium into more stable cesium oxide.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing cesium and oxygen to control stoichiometry?
A1: The two primary methods are sequential deposition and co-deposition.
-
Sequential Deposition (or "Yo-Yo" method): This involves alternately exposing the substrate to a flux of cesium and a partial pressure of oxygen. The process is typically monitored by measuring the photocurrent from the substrate, which changes as the surface work function is modified.[6]
-
Co-deposition: In this method, cesium and oxygen are supplied simultaneously to the substrate. The stoichiometry is controlled by adjusting the relative rates of arrival of the two species.[1]
Q2: How can I monitor the deposition rate of cesium and oxygen in real-time?
A2: A Quartz Crystal Microbalance (QCM) is a highly effective tool for real-time monitoring of mass deposition. By placing the QCM sensor near the substrate, you can measure the deposition rate of cesium. The Sauerbrey equation relates the change in the crystal's resonant frequency to the mass deposited on its surface. For oxygen, the partial pressure in the chamber, measured with a calibrated ion gauge or a residual gas analyzer (RGA), serves as a proxy for its arrival rate at the substrate.
Q3: How is the stoichiometry of the final cesium-oxygen film determined?
A3: X-ray Photoelectron Spectroscopy (XPS) is the most common technique for determining the chemical composition and stoichiometry of the deposited film. By analyzing the core-level spectra of Cesium (Cs 3d) and Oxygen (O 1s), one can identify the different cesium oxides present (e.g., Cs₂O, Cs₂O₂, CsO₂) and quantify their relative concentrations.[8][9]
Q4: What are the typical sources for cesium and oxygen in a UHV deposition system?
A4:
-
Cesium: Alkali metal dispensers are commonly used. These are often comprised of a cesium salt (like cesium chromate) mixed with a reducing agent, which releases elemental cesium vapor upon heating.[2][10]
-
Oxygen: High-purity oxygen gas is introduced into the UHV chamber through a precision leak valve to maintain a controlled low-pressure environment. Solid-state oxygen dispensers are also available.[2]
Q5: What is the importance of substrate temperature during deposition?
A5: Substrate temperature is a critical parameter that influences several aspects of film growth, including:
-
Adatom mobility: Higher temperatures increase the surface mobility of deposited atoms, which can lead to smoother films and better crystallinity.
-
Reaction kinetics: The reaction between cesium and oxygen to form various oxides is temperature-dependent.
-
Desorption: At higher temperatures, the sticking coefficient of cesium and oxygen may decrease, and re-evaporation can occur.
The optimal substrate temperature depends on the specific substrate material and the desired film properties.
Experimental Protocols
Protocol 1: Sequential Deposition of Cesium and Oxygen for NEA Photocathode Activation
This protocol describes the "yo-yo" method for activating a GaAs photocathode to achieve a negative electron affinity (NEA) state.
-
Substrate Preparation:
-
Chemically clean the GaAs wafer outside the UHV system.
-
Mount the wafer on the sample holder and introduce it into the UHV chamber.
-
Heat the substrate to ~600°C for several hours to desorb surface contaminants and obtain an atomically clean surface.
-
-
Source Preparation:
-
Thoroughly degas the cesium dispenser by slowly ramping up the current to just below the deposition temperature.
-
Ensure the oxygen line is purged and the leak valve is functioning correctly.
-
-
Activation Process:
-
Position the substrate facing the cesium source.
-
Illuminate the substrate with a low-power laser (e.g., HeNe laser) and monitor the resulting photocurrent with a picoammeter.
-
Begin cesium deposition by applying current to the dispenser. The photocurrent will rise to a peak and then decrease. Continue deposition until the photocurrent drops to about 10% of its peak value.[6]
-
Stop cesium deposition and introduce oxygen into the chamber through the leak valve to a partial pressure of ~1x10⁻⁸ Torr. The photocurrent will rise again.
-
Once the photocurrent peaks and begins to decrease, stop the oxygen flow. Continue until the photocurrent drops to about 90% of its maximum.[6]
-
Repeat the alternating cesium and oxygen deposition cycles until the maximum achievable photocurrent is reached.
-
-
Post-Activation:
-
The activated photocathode is now ready for use. It should be maintained under UHV at all times.
-
Protocol 2: Co-deposition of Cesium and Oxygen
-
Substrate and Source Preparation:
-
Follow the same substrate and source preparation steps as in Protocol 1.
-
-
Deposition Process:
-
Position the substrate to receive flux from both the cesium dispenser and the oxygen leak source.
-
Simultaneously begin cesium deposition and oxygen introduction.
-
Monitor the deposition rates using a QCM for cesium and by maintaining a constant oxygen partial pressure.
-
Adjust the cesium dispenser current and the oxygen leak rate to achieve the desired Cs/O flux ratio. A Cs-to-O current ratio of approximately 1.07 has been shown to be optimal for GaAs photocathode activation.[1]
-
Continue deposition until the desired film thickness is achieved.
-
-
Post-Deposition Analysis:
-
Transfer the sample to an analysis chamber for XPS to confirm the stoichiometry.
-
Quantitative Data Summary
| Parameter | Value/Range | Application/Significance | Source |
| Optimal Cs/O Current Ratio | ~1.07 | Maximizing quantum efficiency in GaAs photocathodes | [1] |
| Cesium Coverage for Peak Photoemission | ~0.71 monolayers | Optimal surface dipole formation for NEA | [6] |
| Oxygen Partial Pressure during Activation | ~1 x 10⁻⁸ Torr | Controlled oxidation of the cesium layer | [9] |
| UHV Base Pressure | < 10⁻⁹ Torr | Minimizing contamination | [3] |
Visualizations
Caption: Workflow for Cesium and Oxygen Deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. OPG [opg.optica.org]
- 3. Qucosa - Technische Universität Dresden: In-depth Surface Studies of p-GaN:Cs Photocathodes by Combining Ex-Situ Analytical Methods with In-Situ X-Ray Photoelectron Spectroscopy [tud.qucosa.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2002093664A2 - Cesium dispensers and process for the use thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Cesium Peroxide and Cesium Superoxide for Advanced Research Applications
For Immediate Publication
Shanghai, China – December 13, 2025 – In the realm of advanced materials and chemical synthesis, the unique properties of alkali metal oxides are of paramount importance. This guide provides a detailed comparative analysis of two such compounds, cesium peroxide (Cs₂O₂) and cesium superoxide (CsO₂), tailored for researchers, scientists, and professionals in drug development. The following sections objectively compare their chemical and physical properties, thermal stability, and reactivity, supported by experimental data and detailed methodologies.
I. Physicochemical Properties
This compound and cesium superoxide, while both being oxides of cesium, exhibit distinct differences in their fundamental properties, originating from the nature of the oxygen anion present in their structures. This compound contains the peroxide anion (O₂²⁻), whereas cesium superoxide contains the superoxide anion (O₂⁻). These differences are reflected in their chemical formula, molar mass, appearance, and crystal structure.
| Property | This compound (Cs₂O₂) | Cesium Superoxide (CsO₂) |
| Chemical Formula | Cs₂O₂ | CsO₂ |
| Molar Mass | 297.81 g/mol [1] | 164.90 g/mol [2] |
| Appearance | Yellowish solid[1] | Orange solid[2] |
| Crystal Structure | Orthorhombic[1] | Tetragonal (at RT), similar to calcium carbide[2] |
| Space Group | Immm | I4/mmm (at RT) |
| Lattice Parameters | a = 4.322 Å, b = 7.517 Å, c = 6.430 Å, α = β = γ = 90° | a = 4.4589(2) Å, c = 7.3320(3) Å (at 290 K) |
| Density | Data not readily available | 3.77 g/cm³[2] |
| Melting Point | ~590 °C | ~600 °C[2] |
II. Thermal Stability and Decomposition
The thermal stability of this compound and cesium superoxide is a critical factor in their handling and application. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing their decomposition behavior.
Cesium superoxide is thermally less stable than this compound. Upon heating, cesium superoxide decomposes to form this compound and oxygen gas. This decomposition has been observed to occur in the temperature range of 280 to 360 °C. Further heating of this compound to approximately 650 °C results in its decomposition to cesium monoxide (Cs₂O) and oxygen.[1][3]
Thermal Decomposition Pathways:
-
Cesium Superoxide Decomposition: 2CsO₂(s) → Cs₂O₂(s) + O₂(g)
-
This compound Decomposition: 2Cs₂O₂(s) → 2Cs₂O(s) + O₂(g)
III. Reactivity Profile
Both this compound and cesium superoxide are highly reactive compounds, particularly with water and acids.
Reaction with Water: Both compounds react with water to produce cesium hydroxide (CsOH). However, the nature of the oxygen-containing products differs significantly. This compound reacts with water to yield cesium hydroxide and hydrogen peroxide. In contrast, cesium superoxide's reaction with water produces cesium hydroxide, hydrogen peroxide, and liberates oxygen gas.[2]
-
This compound: Cs₂O₂(s) + 2H₂O(l) → 2CsOH(aq) + H₂O₂(aq)
-
Cesium Superoxide: 2CsO₂(s) + 2H₂O(l) → 2CsOH(aq) + H₂O₂(aq) + O₂(g)[2]
Reaction with Acids: The reactions with acids follow a similar pattern, neutralizing the basic cesium hydroxide that would be formed in situ. The peroxide and superoxide anions react to form hydrogen peroxide and, in the case of the superoxide, oxygen gas.
IV. Experimental Protocols
A. Synthesis
1. Synthesis of Cesium Superoxide (CsO₂): Cesium superoxide can be synthesized by the direct combustion of cesium metal in an excess of oxygen.
-
Apparatus: A controlled atmosphere reaction vessel (e.g., a Schlenk line or glovebox) is required to handle the air-sensitive cesium metal. A furnace with temperature control is also necessary.
-
Procedure:
-
A known quantity of high-purity cesium metal is placed in a reaction boat within the reaction vessel.
-
The vessel is evacuated and backfilled with a high-purity inert gas (e.g., argon).
-
A controlled flow of dry, excess oxygen is introduced into the vessel.
-
The temperature is gradually raised to initiate the reaction. The combustion of cesium in oxygen will proceed to form the orange-colored cesium superoxide.
-
The product is cooled under an inert atmosphere and stored in a desiccator.
-
2. Synthesis of this compound (Cs₂O₂): this compound can be prepared by the reaction of cesium metal with a stoichiometric amount of oxygen in a solution of ammonia.
-
Apparatus: A three-neck flask equipped with a gas inlet, a condenser, and a dropping funnel, all connected to a Schlenk line. A low-temperature bath is required to maintain the temperature of the liquid ammonia.
-
Procedure:
-
High-purity cesium metal is dissolved in anhydrous liquid ammonia at approximately -50 °C to form a characteristic blue solution.
-
A stoichiometric amount of dry oxygen gas is slowly bubbled through the solution. The reaction progress is monitored by the disappearance of the blue color.
-
Upon completion of the reaction, the ammonia is allowed to evaporate slowly, leaving behind the yellowish this compound solid.
-
The product is dried under vacuum and stored in an inert atmosphere.
-
B. Analysis
1. Thermal Analysis: The thermal stability and decomposition of this compound and superoxide can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).
-
TGA Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon). The mass loss is recorded as a function of temperature.
-
DSC Procedure: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an inert reference. This allows for the determination of transition temperatures and enthalpies.
2. Titrimetric Analysis: The peroxide and superoxide content can be determined by redox titration.
-
Principle: The sample is dissolved in an acidic solution, and the liberated hydrogen peroxide (and oxygen from superoxide) is titrated with a standard oxidizing agent, such as potassium permanganate (KMnO₄) or ceric sulfate (Ce(SO₄)₂).
-
Procedure for Peroxide:
-
A known mass of the this compound sample is carefully dissolved in a cold, dilute sulfuric acid solution.
-
The resulting solution, containing hydrogen peroxide, is titrated with a standardized solution of potassium permanganate until a persistent pink color is observed.
-
-
Procedure for Superoxide:
-
A known mass of the cesium superoxide sample is reacted with cold, dilute sulfuric acid.
-
The total oxidizing capacity of the solution (from both H₂O₂ and the evolved O₂) can be determined by reacting it with an excess of a standard reducing agent (e.g., ferrous sulfate) and then back-titrating the excess reducing agent with a standard oxidizing agent.
-
V. Structural Visualization
The crystal structures of this compound and cesium superoxide are distinct, leading to their different physical properties. The following diagrams, generated using the DOT language, illustrate their unit cells based on crystallographic data.
// Unit cell outline "000" [pos="0,0!", label=""]; "100" [pos="4.322,0!", label=""]; "010" [pos="0,7.517!", label=""]; "110" [pos="4.322,7.517!", label=""]; "001" [pos="1.5,3.215!", label=""]; "101" [pos="5.822,3.215!", label=""]; "011" [pos="1.5,10.732!", label=""]; "111" [pos="5.822,10.732!", label=""]; "000" -- "100" -- "110" -- "010" -- "000"; "001" -- "101" -- "111" -- "011" -- "001"; "000" -- "001"; "100" -- "101"; "010" -- "011"; "110" -- "111";
// Atoms node [shape=circle, style=filled, fontcolor="#FFFFFF"]; Cs1 [pos="1.0805,1.87925!", label="Cs", fillcolor="#4285F4"]; Cs2 [pos="3.2415,5.63775!", label="Cs", fillcolor="#4285F4"]; O1 [pos="0.75,3.7585!", label="O", fillcolor="#EA4335"]; O2 [pos="2.25,3.7585!", label="O", fillcolor="#EA4335"]; } caption: Unit cell of this compound (orthorhombic).
// Unit cell outline "000" [pos="0,0!", label=""]; "100" [pos="4.4589,0!", label=""]; "010" [pos="0,4.4589!", label=""]; "110" [pos="4.4589,4.4589!", label=""]; "001" [pos="1.5,3.666!", label=""]; "101" [pos="5.9589,3.666!", label=""]; "011" [pos="1.5,8.1249!", label=""]; "111" [pos="5.9589,8.1249!", label=""]; "000" -- "100" -- "110" -- "010" -- "000"; "001" -- "101" -- "111" -- "011" -- "001"; "000" -- "001"; "100" -- "101"; "010" -- "011"; "110" -- "111";
// Atoms node [shape=circle, style=filled, fontcolor="#FFFFFF"]; Cs1 [pos="2.22945,2.22945!", label="Cs", fillcolor="#4285F4"]; O1 [pos="2.22945,2.22945,1.833!", label="O", fillcolor="#EA4335"]; O2 [pos="2.22945,2.22945,5.499!", label="O", fillcolor="#EA4335"]; } caption: Unit cell of Cesium Superoxide (tetragonal).
VI. Conclusion
This compound and cesium superoxide are highly reactive inorganic compounds with distinct properties and applications. Cesium superoxide is a more powerful oxidizing agent and thermally less stable, decomposing to the peroxide. This compound, while also reactive, offers a different reactivity profile. The choice between these two compounds will depend on the specific requirements of the research or application, including the desired reactivity, thermal stability, and the nature of the oxygen species involved. The experimental protocols and data presented in this guide provide a solid foundation for researchers to work with and further explore the potential of these fascinating cesium oxides.
References
A Comparative Guide to Cesium Peroxide and Other Alkali Metal Peroxides for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and materials science, alkali metal peroxides (M₂O₂) serve as potent oxidizing agents and precursors for various applications. This guide provides a comprehensive comparison of cesium peroxide (Cs₂O₂) with its more common counterparts, sodium peroxide (Na₂O₂) and potassium peroxide (K₂O₂), focusing on their physicochemical properties, reactivity, and potential applications in research and drug development. The information presented is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal peroxide for their specific needs.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of cesium, sodium, and potassium peroxides are summarized in the table below, offering a clear and concise overview for comparative analysis.
| Property | This compound (Cs₂O₂) | Sodium Peroxide (Na₂O₂) | Potassium Peroxide (K₂O₂) |
| Chemical Formula | Cs₂O₂[1] | Na₂O₂ | K₂O₂[2] |
| Molecular Weight ( g/mol ) | 297.81 | 77.98 | 110.20[2] |
| Appearance | Yellowish solid[1] | Yellowish-white to yellow granular solid | Yellow amorphous solid[2] |
| Melting Point (°C) | ~590 (decomposes) | 460 (decomposes) | 490 (decomposes)[2] |
| Decomposition Temperature (°C) | 650[1] | > 657 | 500 |
| Crystal Structure | Orthorhombic[1] | Hexagonal | Orthorhombic[2] |
| Standard Enthalpy of Formation (ΔHᵮ°) (kJ/mol) | -390.1 | -515 | -496[2] |
Reactivity and Thermal Stability
Reactivity with Water:
All three alkali metal peroxides react exothermically with water. The reaction can be vigorous and potentially violent, especially with this compound due to the higher reactivity of cesium. The products of the reaction depend on the temperature. In cold water, the corresponding alkali hydroxide and hydrogen peroxide are formed. In hot water, the hydrogen peroxide decomposes to produce oxygen gas.
The general reaction schemes are as follows:
-
Cold Water: M₂O₂ (s) + 2H₂O (l) → 2MOH (aq) + H₂O₂ (aq)
-
Hot Water: 2M₂O₂ (s) + 2H₂O (l) → 4MOH (aq) + O₂ (g)
Thermal Stability:
The thermal stability of these peroxides increases down the group, with this compound having the highest decomposition temperature.
-
Potassium Peroxide: Decomposes at 500 °C to potassium oxide (K₂O) and oxygen.
-
Sodium Peroxide: Decomposes above its boiling point of 657 °C to sodium oxide (Na₂O) and oxygen.
-
This compound: Decomposes upon heating to 650 °C to cesium monoxide (Cs₂O) and atomic oxygen.[1]
Experimental Protocols
Due to the limited availability of direct comparative studies, this section provides detailed experimental protocols for key comparative experiments that researchers can perform to evaluate the performance of these peroxides.
Experiment 1: Determination of the Enthalpy of Reaction with Water by Calorimetry
This experiment aims to quantify and compare the heat released during the hydrolysis of cesium, sodium, and potassium peroxides.
Materials:
-
This compound, sodium peroxide, potassium peroxide (high purity)
-
Dewar-style calorimeter or a well-insulated reaction vessel
-
Digital thermometer (precision of ±0.1 °C)
-
Magnetic stirrer and stir bar
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (for calibration)
-
Sodium hydroxide (NaOH) pellets (for calibration)
Experimental Workflow:
Methodology:
-
Calorimeter Calibration:
-
Accurately measure 100 mL of deionized water into the calorimeter.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Add a known mass of NaOH (approximately 2 g, accurately weighed) to the water and record the maximum temperature reached.
-
Calculate the heat capacity of the calorimeter using the known enthalpy of solution of NaOH.
-
-
Peroxide Reaction:
-
Clean and dry the calorimeter. Add 100 mL of deionized water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Carefully add a known, small amount (e.g., 0.5 g, accurately weighed) of the alkali metal peroxide to the water while stirring. Caution: The reaction can be vigorous. Use appropriate safety measures, including a fume hood and personal protective equipment.
-
Record the maximum temperature reached.
-
Calculate the heat released during the reaction and subsequently the enthalpy of reaction per mole of the peroxide.
-
Repeat the experiment for each of the three peroxides, ensuring identical starting conditions for a valid comparison.
-
Experiment 2: Comparative Oxidation of a Model Substrate
This experiment aims to compare the oxidizing strength of the three peroxides by monitoring the oxidation of a model substrate, p-tolyl methyl sulfide, to its corresponding sulfoxide and sulfone.
Materials:
-
This compound, sodium peroxide, potassium peroxide
-
p-Tolyl methyl sulfide
-
Methanol (or another suitable solvent)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Standard laboratory glassware
Experimental Workflow:
Methodology:
-
Reaction Setup:
-
In three separate round-bottom flasks, dissolve a known amount of p-tolyl methyl sulfide (e.g., 1 mmol) in a suitable solvent like methanol (e.g., 10 mL).
-
Cool the flasks to 0 °C in an ice bath.
-
-
Oxidation:
-
To each flask, add a stoichiometric equivalent of the respective alkali metal peroxide (this compound, sodium peroxide, or potassium peroxide) in small portions over a period of time to control the reaction temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the organic products with a suitable solvent like ethyl acetate.
-
Dry the organic layer, concentrate it, and analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the corresponding sulfoxide and sulfone.
-
The ratio of sulfoxide to sulfone and the reaction time will provide a measure of the oxidizing strength and selectivity of each peroxide.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathway of alkali metal peroxides with water, leading to the formation of either hydrogen peroxide or oxygen depending on the temperature. This is a fundamental chemical transformation relevant to many of their applications.
Conclusion
This compound, while less common than its sodium and potassium counterparts, exhibits distinct properties that may be advantageous in specific research and development contexts. Its higher thermal stability and potentially greater reactivity make it a subject of interest for applications requiring potent oxidation under controlled conditions. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, enabling an informed selection of the most suitable alkali metal peroxide for their synthetic or materials science endeavors. As with all reactive peroxide compounds, appropriate safety precautions are paramount when handling and utilizing these materials in a laboratory setting.
References
A Comparative Guide to the X-ray Diffraction Analysis of Cesium Peroxide and Other Alkali Metal Peroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystal structures of cesium peroxide (Cs₂O₂) and other alkali metal peroxides, including sodium peroxide (Na₂O₂), potassium peroxide (K₂O₂), and rubidium peroxide (Rb₂O₂). Detailed experimental protocols for the handling and analysis of these air-sensitive compounds using X-ray diffraction (XRD) are also presented.
Crystallographic Data of Alkali Metal Peroxides
The crystal structures of alkali metal peroxides exhibit variations in their crystal systems and lattice parameters. A summary of the available crystallographic data is presented in the table below. It is important to note that obtaining complete and unambiguous crystallographic data for some of these reactive compounds, particularly this compound and rubidium peroxide, can be challenging.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | Cs₂O₂ | Orthorhombic | Immm | 5.500 | 5.500 | 5.500 | 132.902 | 106.538 | 91.983 |
| Sodium Peroxide | Na₂O₂ | Hexagonal | P-62m | 4.473 | 4.473 | 3.155 | 90 | 90 | 120 |
| Potassium Peroxide | K₂O₂ | Orthorhombic | Cmce / Cmcm | 4.25 | 9.63 | 6.53 | 90 | 90 | 90 |
| Rubidium Peroxide | Rb₂O₂ | Orthorhombic | - | - | - | - | - | - | - |
Note: The lattice parameters for this compound from the Materials Project database (mp-7896) are presented as provided, though the angles do not conform to a standard orthorhombic system, suggesting a primitive cell representation or potential data ambiguity. Further experimental verification is recommended. Data for anhydrous Rubidium Peroxide is limited, with sources confirming an orthorhombic structure without specifying lattice parameters or space group.
Experimental Protocol for XRD Analysis of Air-Sensitive Peroxides
Due to their reactivity with air and moisture, handling alkali metal peroxides for XRD analysis requires specialized procedures to ensure sample integrity and data accuracy.
Sample Preparation in an Inert Atmosphere
All sample handling must be performed in a controlled inert atmosphere, typically within a glovebox filled with argon or nitrogen gas.
-
Grinding: If necessary, gently grind the peroxide sample to a fine powder using an agate mortar and pestle inside the glovebox to achieve random crystal orientation.
-
Sample Mounting: Utilize a specialized air-sensitive sample holder. Common options include:
-
Dome or Well Mounts with a Cover: Place the powdered sample into the well of the holder and cover it with a low-X-ray-scattering material like Kapton® or Mylar® film. Ensure the film is taut and properly sealed to prevent any exposure to the atmosphere.
-
Capillary Tubes: Load the powder into a thin-walled glass or quartz capillary tube inside the glovebox and seal both ends flame or wax.
-
XRD Data Acquisition
-
Instrument Setup: Use a diffractometer equipped for handling air-sensitive samples. Some instruments are housed entirely within a glovebox, eliminating the need for sealed sample holders.
-
Data Collection Parameters:
-
X-ray Source: Copper (Cu) Kα radiation is commonly used.
-
Scan Range (2θ): A typical scan range is from 10° to 80°, adjusted as needed based on the expected diffraction peaks.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and an appropriate dwell time to ensure good data resolution and signal-to-noise ratio.
-
Data Analysis
-
Phase Identification: The collected diffraction pattern can be compared to crystallographic databases (e.g., the Inorganic Crystal Structure Database - ICSD) to identify the crystalline phases present in the sample.
-
Lattice Parameter Refinement: Software packages such as FullProf, GSAS, or TOPAS can be used for Rietveld refinement of the diffraction data to obtain precise lattice parameters.
Logical Workflow for XRD Analysis of Air-Sensitive Samples
The following diagram illustrates the key steps and decision points in the XRD analysis of air-sensitive materials like this compound.
Caption: Workflow for XRD analysis of air-sensitive peroxides.
A Comparative Guide to the X-ray Photoelectron Spectroscopy of Cesium Peroxide (Cs₂O₂) Films
For researchers, scientists, and professionals in materials science and drug development, understanding the surface chemistry of cesium oxides is critical for applications ranging from photocathodes to catalysis. This guide provides a comparative analysis of the X-ray Photoelectron Spectroscopy (XPS) data for cesium peroxide (Cs₂O₂), contrasting it with other common cesium oxides. Detailed experimental protocols and data are presented to support further research and application.
Comparative Analysis of XPS Binding Energies
The identification of different cesium oxide species on a surface is reliably achieved by analyzing the binding energies of the core levels of cesium (Cs) and oxygen (O). The O 1s and Cs 3d spectra, in particular, serve as fingerprints for distinguishing between cesium monoxide (Cs₂O), this compound (Cs₂O₂), and cesium superoxide (CsO₂). The following table summarizes the characteristic binding energies for these species as reported in various studies.
| Cesium Oxide Species | Core Level | Binding Energy (eV) | Reference |
| This compound (Cs₂O₂) | O 1s | 530.6 | [1] |
| Cs 3d₅/₂ | ~724.6 | [2] | |
| Cesium Monoxide (Cs₂O) | O 1s | 528.2 | [1] |
| Cs 3d₅/₂ | ~725.5 | [2] | |
| Cesium Superoxide (CsO₂) | O 1s | ~531.6 | [3] |
| Cesium Suboxide (CsₓO, x>2) | Cs 3d₅/₂ | > 726 | [2] |
The data clearly indicates that the O 1s binding energy is a strong indicator of the oxidation state of oxygen in the cesium oxide layer. For Cs₂O₂, the O 1s peak is observed at approximately 530.6 eV[1]. This is distinct from the lower binding energy of around 528.2 eV for the oxide ion (O²⁻) in Cs₂O and the higher binding energy of about 531.6 eV for the superoxide ion (O₂⁻) in CsO₂[1][3]. The Cs 3d₅/₂ binding energies also show shifts, though they are generally less pronounced than the O 1s shifts. For Cs₂O₂, a binding energy of approximately 724.6 eV has been reported[2].
Experimental Protocol for XPS Analysis of Cs₂O₂ Films
The following is a synthesized protocol for the preparation and XPS analysis of Cs₂O₂ films based on methodologies described in the literature. This protocol is intended as a guide and may require optimization based on the specific experimental setup.
1. Substrate Preparation:
-
Begin with a suitable substrate, such as a single crystal of Ag(111), GaAs(110), or Si(100)[1][4][5].
-
The substrate must be thoroughly cleaned in an ultra-high vacuum (UHV) chamber to remove any surface contaminants. This is typically achieved by a combination of ion sputtering (e.g., with Ar⁺ ions) and annealing at elevated temperatures until a clean and well-ordered surface is confirmed by techniques such as Low-Energy Electron Diffraction (LEED) and XPS.
2. Formation of the Cs₂O₂ Film:
-
The Cs₂O₂ film is typically grown by the co-adsorption of cesium and oxygen onto the clean substrate at room temperature within the UHV chamber[4].
-
Cesium is deposited from a well-outgassed alkali metal dispenser (e.g., from SAES Getters).
-
High-purity oxygen is introduced into the chamber through a leak valve to maintain a constant oxygen partial pressure.
-
The relative fluxes of cesium and oxygen are controlled to favor the formation of the peroxide. The growth of the film can be monitored in real-time using XPS to track the evolution of the O 1s and Cs 3d peaks.
3. XPS Data Acquisition:
-
XPS measurements are performed in situ within the UHV system to prevent contamination of the highly reactive Cs₂O₂ surface[4][6].
-
A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is commonly used for excitation[4].
-
Photoelectrons are collected and analyzed using a hemispherical electron energy analyzer.
-
High-resolution spectra of the Cs 3d and O 1s core levels are acquired. It is also advisable to record spectra of other relevant elements from the substrate and any potential contaminants (e.g., C 1s).
-
The binding energy scale is calibrated using a reference peak, such as the Au 4f₇/₂ peak at 84.0 eV for a gold substrate or the C 1s peak for adventitious carbon at 284.8 eV.
4. Data Analysis:
-
The acquired spectra are analyzed using appropriate software.
-
The raw data is corrected for the background signal (e.g., using a Shirley background).
-
The core level spectra are fitted with appropriate peak functions (e.g., a combination of Gaussian and Lorentzian functions) to deconvolve the different chemical species present.
-
The binding energies, full width at half maximum (FWHM), and peak areas are determined for each component. The peak areas can be used for quantitative analysis of the surface composition after correcting for the atomic sensitivity factors.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the XPS analysis of Cs₂O₂ films.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Probing surfaces and interfaces in complex oxide films via in situ X-ray photoelectron spectroscopy | Journal of Materials Research | Cambridge Core [cambridge.org]
A Comparative Analysis of Cesium Oxides: Cs₂O, Cs₂O₂, and CsO₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary oxides of cesium: cesium oxide (Cs₂O), cesium peroxide (Cs₂O₂), and cesium superoxide (CsO₂). The information presented is curated to assist researchers in understanding the distinct chemical and physical properties of these compounds, supported by available experimental data.
Quantitative Data Summary
The fundamental properties of the cesium oxides are summarized in the table below for straightforward comparison.
| Property | Cesium Oxide (Cs₂O) | This compound (Cs₂O₂) | Cesium Superoxide (CsO₂) |
| Molecular Formula | Cs₂O | Cs₂O₂ | CsO₂ |
| Molar Mass | 281.81 g/mol | 297.81 g/mol [1] | 164.90 g/mol |
| Appearance | Yellow-orange hexagonal crystals | Yellowish solid[2] | Orange solid |
| Crystal Structure | Trigonal (R-3m)[3][4][5] or Orthorhombic (Pnma)[6] | Orthorhombic[2] | Orthorhombic (Cmmm)[7][8], complex low-temperature phases[9] |
| Density | 4.65 g/cm³ | Not specified | 3.77 g/cm³ |
| Melting Point | 490 °C | Decomposes | ~400 °C (decomposes) |
| Standard Enthalpy of Formation (ΔHᵮ°) | -345.8 kJ/mol | Not directly available | -295 kJ/mol |
| Oxygen-Oxygen Bond | None | Peroxide ion (O₂²⁻) | Superoxide ion (O₂⁻) |
Structural and Chemical Properties
Cesium Oxide (Cs₂O) , the simplest of the three, exists in at least two crystalline forms: a trigonal structure and an orthorhombic structure.[3][4][5][6] In the trigonal form, the cesium cations are bonded to three oxygen anions in a distorted T-shaped geometry.[3] The orthorhombic structure features two distinct cesium ion sites with different coordination geometries.[6]
This compound (Cs₂O₂) is characterized by the presence of the peroxide anion (O₂²⁻). It crystallizes in an orthorhombic structure.[2]
Cesium Superoxide (CsO₂) contains the superoxide radical anion (O₂⁻), which has an unpaired electron, making the compound paramagnetic. Its crystal structure is reported to be orthorhombic at room temperature.[7][8] At lower temperatures, it undergoes complex structural phase transitions.[9]
Synthesis and Reactivity
The synthesis of these oxides is primarily achieved through the direct reaction of cesium metal with oxygen, with the product depending on the stoichiometry and reaction conditions.
Synthesis Pathways
Burning cesium in an excess of oxygen predominantly yields cesium superoxide (CsO₂). This compound (Cs₂O₂) can be formed by the thermal decomposition of the superoxide or by reacting stoichiometric amounts of cesium and oxygen.[2] Cesium oxide (Cs₂O) is typically prepared by the reaction of cesium metal with cesium superoxide.
Thermal Decomposition
The thermal stability of the cesium oxides decreases with increasing oxygen content. Cesium superoxide decomposes to this compound upon heating, which in turn decomposes to cesium oxide at higher temperatures.[2][10]
Reactivity with Water
All three cesium oxides react vigorously with water.
-
Cesium Oxide (Cs₂O) reacts with water to form cesium hydroxide (CsOH), a strong base.[11] Cs₂O(s) + H₂O(l) → 2CsOH(aq)
-
This compound (Cs₂O₂) reacts with water to produce cesium hydroxide and hydrogen peroxide.
-
Cesium Superoxide (CsO₂) reacts with water to yield cesium hydroxide, hydrogen peroxide, and oxygen gas.
The reactivity with water becomes increasingly vigorous from the oxide to the superoxide due to the liberation of highly reactive oxygen species.
Experimental Protocols
General Synthesis of Cesium Superoxide (CsO₂): The primary method involves the direct combustion of cesium metal in an excess of pure, dry oxygen. This reaction is highly exothermic and should be performed in a controlled environment, such as a glovebox, with appropriate safety measures.
General Synthesis of this compound (Cs₂O₂):
-
From Cesium Superoxide: Cesium superoxide is heated under vacuum at approximately 400 °C, leading to the loss of oxygen and the formation of this compound.[2][10]
-
Direct Synthesis: Stoichiometric amounts of cesium metal and oxygen are reacted, often in a solvent like liquid ammonia, at low temperatures.
General Synthesis of Cesium Oxide (Cs₂O): This oxide is typically prepared by reacting cesium metal with a controlled amount of cesium superoxide. The reaction is carried out in an inert atmosphere to prevent the formation of higher oxides.
Caution: Cesium metal is extremely pyrophoric and reacts explosively with water.[12][13][14] All handling of cesium and its oxides must be conducted in a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox. Appropriate personal protective equipment is mandatory.
References
- 1. webqc.org [webqc.org]
- 2. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. mp-7988: Cs2O (trigonal, R-3m, 166) [legacy.materialsproject.org]
- 5. Materials Data on Cs2O by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Materials Data on CsO2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 8. Materials Data on CsO2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 9. [2306.14724] The crystal and magnetic structure of cesium superoxide [arxiv.org]
- 10. "THE THERMAL DECOMPOSITION OF CESIUM SUPEROXIDE" by George V. Morris [digitalcommons.uri.edu]
- 11. homework.study.com [homework.study.com]
- 12. WebElements Periodic Table » Caesium » reactions of elements [webelements.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
Validating the Work Function of Cesium Peroxide Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The work function of a material—the minimum energy required to remove an electron from its surface—is a critical parameter in a multitude of advanced applications, from photocathodes in light sensors and particle accelerators to electron emitters in high-resolution imaging and thermionic energy converters. Among various materials developed to achieve exceptionally low work functions, cesium-based coatings, particularly those involving cesium oxides, are of significant interest. This guide provides an objective comparison of cesium peroxide (Cs₂O₂) coatings with other low work function alternatives, supported by experimental data and detailed measurement protocols.
This compound (Cs₂O₂) and its Role in Low Work Function Surfaces
This compound (Cs₂O₂) is an inorganic compound frequently utilized as a component in coatings for photocathodes due to its low work function.[1][2][3] However, determining a precise work function value for pure Cs₂O₂ is challenging. During the common "activation" process where a substrate is exposed to cesium and oxygen to lower its work function, a mixture of cesium oxides, including cesium monoxide (Cs₂O), this compound (Cs₂O₂), and cesium superoxide (CsO₂), is often formed.[4][5]
Experimental evidence suggests that the presence of this compound is crucial for achieving the lowest work function states. Studies on activated Indium Phosphide (InP) photocathodes have shown that a transformation from this compound to cesium superoxide on the surface leads to an increase in the work function and a decay in the quantum yield.[4][5] This indicates that Cs₂O₂ possesses a lower work function than CsO₂ and is the more desirable compound for many applications. While a definitive value for pure Cs₂O₂ is not consistently reported, the work function of the composite Cs-O layer is often found to be exceptionally low.
Comparative Analysis of Low Work Function Materials
The efficacy of this compound coatings can be best understood in the context of alternative materials. The following table summarizes the experimentally determined work functions for a range of materials used to achieve low electron emission barriers.
| Material/Coating System | Substrate/Form | Work Function (eV) | Measurement Technique(s) |
| Cesium Oxides | |||
| Cesium Monoxide (Cs₂O) | Thin Film | 0.6 - 0.9 | Photoemission, Thermionic |
| Cs + O Activation Layer | InP(100) | ~1.24 ± 0.05 | Photoemission |
| Cs + O Activation Layer | GaAs | 1.06 | UPS |
| Cs + O Activation (with laser) | n-type GaAs | 0.70 | UPS |
| Other Alkali Compounds | |||
| Cesium Antimonide (Cs₃Sb) | Photocathode | ~2.01 | Not Specified |
| Cesium Potassium Antimonide (CsK₂Sb) | Photocathode | ~2.14 | Not Specified |
| Perovskite Oxides (Predicted) | |||
| BaMoO₃ | Bulk (Theoretical) | ~1.1 | Density Functional Theory |
| BaZr₀.₃₇₅Ta₀.₅Fe₀.₁₂₅O₃ | Bulk (Theoretical) | ~0.9 | Density Functional Theory |
| Other Materials | |||
| Graphene Oxide + Cesium | Thin Film | 3.09 | UPS |
| Bare Copper (Cu) | Metal Cathode | ~4.65 | Not Specified |
Experimental Protocols for Work Function Validation
Accurate and reproducible measurement of the work function is paramount for validating and comparing coating performance. Two of the most common and reliable techniques employed in surface science are Ultraviolet Photoelectron Spectroscopy (UPS) and the Kelvin Probe method.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a powerful surface-sensitive technique that measures the kinetic energy distribution of electrons emitted from a sample after irradiation with ultraviolet photons. The work function can be determined directly from the resulting spectrum.
Methodology:
-
Sample Preparation: The sample is placed in an ultra-high vacuum (UHV) chamber to ensure a clean surface, free from adsorbates that could alter the work function. The sample must be electrically grounded to the spectrometer.
-
UV Irradiation: The sample is irradiated with a monochromatic UV light source, typically a helium discharge lamp producing He I radiation (energy = 21.22 eV).[6]
-
Photoelectron Detection: An electron energy analyzer measures the kinetic energy (Eₖ) of the emitted photoelectrons.
-
Spectral Analysis: The resulting spectrum plots the number of electrons versus their kinetic energy. Two key features are analyzed:
-
Fermi Edge (E_F): This corresponds to the electrons emitted from the Fermi level, which have the highest kinetic energy.
-
Secondary Electron Cutoff (SEC): This is the sharp onset at the lowest kinetic energy, representing electrons that have lost the maximum amount of energy before escaping the sample.[7]
-
-
Work Function Calculation: The work function (Φ) is calculated by subtracting the width of the energy spectrum (from the Fermi edge to the SEC) from the energy of the incident photons (hν).[8]
Φ = hν - (E_F - E_SEC)
A negative bias is often applied to the sample to shift the spectrum and ensure the SEC is clearly distinguishable from the analyzer's low-energy cutoff.[8]
Kelvin Probe (KP) and Kelvin Probe Force Microscopy (KPFM)
The Kelvin Probe method is a non-contact, non-destructive technique that measures the contact potential difference (CPD) between a conducting probe tip and a sample surface.[9] The work function of the sample can be determined if the work function of the probe is known.
Methodology:
-
Probe and Sample Setup: The sample and a reference probe tip (with a known, stable work function, e.g., Gold) are placed parallel to each other, forming a capacitor.[10] They are connected electrically.
-
Inducing Oscillation: The probe is made to oscillate perpendicular to the sample surface at a specific frequency. This variation in distance (and thus capacitance) induces an alternating current (AC) in the external circuit if there is a DC potential difference (the CPD) between the tip and sample.[9]
-
Nulling the Current: A variable backing potential (V_DC) is applied to the circuit. This voltage is adjusted until it is equal in magnitude and opposite in polarity to the CPD.
-
CPD Measurement: At the point where the applied V_DC exactly opposes the CPD, the electric field between the probe and sample is nullified, and the AC current drops to zero. The measured V_DC is then equal to the CPD.
V_CPD = (Φ_sample - Φ_tip) / e
where 'e' is the elementary charge.
-
Work Function Calculation: The work function of the sample is then calculated as:
Φ_sample = Φ_tip + e * V_CPD
KPFM operates on the same principle but uses a sharp AFM tip, allowing for high-resolution mapping of the work function across a surface.[11]
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the logical flow of the work function measurement processes.
References
- 1. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 2. Caesium peroxide - Wikiwand [wikiwand.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. scispace.com [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. kelvinprobe.info [kelvinprobe.info]
- 11. Kelvin probe force microscope - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Thermal Stability of Potassium Peroxide and Cesium Peroxide
For researchers, scientists, and professionals in drug development, understanding the thermal stability of reactive compounds is paramount for ensuring safety and optimizing process parameters. This guide provides a detailed comparison of the thermal stability of two alkali metal peroxides: potassium peroxide (K₂O₂) and cesium peroxide (Cs₂O₂), supported by experimental data and methodologies.
Quantitative Data Comparison
The following table summarizes the key physical, chemical, and thermal properties of potassium peroxide and this compound.
| Property | Potassium Peroxide (K₂O₂) | This compound (Cs₂O₂) |
| Molar Mass | 110.196 g/mol [1] | 297.809 g/mol [2] |
| Appearance | Yellow amorphous solid[1][3] | Yellowish crystalline solid[2][4] |
| Melting Point | 490 °C[1][5] | ~590 °C (uncertain)[4] |
| Decomposition Temp. | ~500 °C | Onset ~320-440 °C; also reported as 650 °C[2] |
| Decomposition Reaction | 2K₂O₂(s) → 2K₂O(s) + O₂(g) | 2Cs₂O₂(s) → 2Cs₂O(s) + O₂(g)[2] |
| Std. Enthalpy of Formation (ΔHᵵ°) | -496 kJ/mol[1] | Not directly available |
| Std. Enthalpy of Formation of Oxide | -363.17 kJ/mol (for K₂O)[6] | -345.8 kJ/mol (for Cs₂O) |
| Calculated Enthalpy of Decomposition | +265.66 kJ | Not calculated due to lack of ΔHᵵ° for Cs₂O₂ |
Thermal Decomposition Pathways
The logical flow for comparing the thermal stability of potassium and cesium peroxides is outlined below. This process involves evaluating their intrinsic properties, the energy changes upon decomposition, and the experimental methods used for their characterization.
Experimental Protocols
The thermal stability of potassium peroxide and this compound can be quantitatively compared using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss associated with oxygen evolution.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the peroxide is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent any unwanted side reactions.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins. The total mass loss should correspond to the theoretical mass of oxygen lost during the decomposition reaction.
Differential Scanning Calorimetry (DSC)
Objective: To measure the enthalpy change associated with the decomposition process.
Methodology:
-
A small, accurately weighed sample of the peroxide is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The decomposition will be observed as an exothermic peak on the DSC thermogram.
-
The area under the peak is integrated to determine the enthalpy of decomposition (ΔH_decomp). A more positive (or less negative) enthalpy of decomposition indicates greater thermal stability.
Discussion of Results
The higher decomposition temperature range of this compound compared to potassium peroxide is a clear indicator of its enhanced thermal stability. This is consistent with the general trend observed for alkali metal peroxides, where stability increases with the increasing size of the cation. The larger cesium cation has a lower charge density and can better accommodate the large peroxide anion in the crystal lattice, leading to a more stable structure that requires more energy to break down.
It is important to note that both potassium peroxide and this compound are highly reactive and potent oxidizing agents.[7][8][9] They react violently with water and organic materials and should be handled with extreme caution in a controlled environment.[1][9]
Conclusion
Based on the available data, this compound exhibits greater thermal stability than potassium peroxide. This is evidenced by its higher decomposition temperature and is in agreement with the established periodic trend for alkali metal peroxides. The enhanced stability of Cs₂O₂ can be attributed to the larger size of the cesium cation, which leads to a more stable crystal lattice. For researchers and professionals working with these compounds, the higher thermal stability of this compound may offer a wider and safer operating window in high-temperature applications. However, the highly reactive nature of both compounds necessitates careful handling and adherence to strict safety protocols.
References
- 1. Potassium peroxide - Wikipedia [en.wikipedia.org]
- 2. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 3. Potassium peroxide | K2O2 | CID 28202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Caesium » dicaesium peroxide [webelements.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Potassium oxide - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | 12053-70-2 [chemicalbook.com]
- 9. potassium peroxide CAS#: 17014-71-0 [amp.chemicalbook.com]
A Comparative Guide to Cesium Peroxide and Cesium Sesquioxide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a detailed comparison of two key cesium oxides: cesium peroxide (Cs₂O₂) and cesium sesquioxide (Cs₂O₃), drawing upon available experimental data to highlight their distinct characteristics.
Fundamental Properties: A Tale of Two Oxides
This compound and cesium sesquioxide, while both compounds of cesium and oxygen, differ fundamentally in their composition, structure, and appearance. This compound is a yellowish crystalline solid comprised of cesium cations and peroxide anions (O₂²⁻).[1][2] In contrast, cesium sesquioxide is a black powder with a more complex structure, containing both peroxide (O₂²⁻) and superoxide (O₂⁻) anions, making its accurate chemical formula Cs₄O₆.[3][4]
| Property | This compound (Cs₂O₂) | Cesium Sesquioxide (Cs₂O₃ / Cs₄O₆) |
| Chemical Formula | Cs₂O₂[1][2][5] | Cs₂O₃ (more accurately Cs₄O₆)[3][4] |
| Appearance | Yellowish crystalline solid[1][2] | Black powder[3] |
| Anion Composition | Peroxide (O₂²⁻)[2][5] | Peroxide (O₂²⁻) and Superoxide (O₂⁻)[3][4] |
| Crystal Structure | Orthorhombic[5] | Pu₂C₃ structure type (body-centered cubic)[3] |
| Melting Point | 590 °C[1] | Not well-documented |
| Key Characteristic | Strong oxidizer[2] | Exhibits a Verwey-type charge ordering transition at low temperatures[3] |
Synthesis Pathways and Chemical Reactivity
The synthesis routes for these two oxides are distinct, reflecting their different chemical stabilities. This compound can be synthesized through several methods, including the direct reaction of cesium metal with a controlled amount of oxygen, often in a liquid ammonia solution, or by the thermal decomposition of cesium superoxide (CsO₂).[1][2][5]
Cesium sesquioxide is reportedly formed via the carefully controlled thermal decomposition of cesium superoxide at a lower temperature of 290 °C.[3] However, it is crucial to note a contradiction in the scientific literature. Some studies on the thermal decomposition of cesium superoxide indicate a direct conversion to this compound without the formation of an intermediate sesquioxide phase.[2][5] This suggests that the formation of cesium sesquioxide may be highly dependent on specific experimental conditions that are not universally reproduced.
In terms of reactivity, this compound is a potent oxidizing agent that reacts vigorously with water to yield cesium hydroxide (CsOH) and oxygen gas.[2] Upon heating to approximately 650 °C, it decomposes into cesium monoxide (Cs₂O) and atomic oxygen.[2][5] The reactivity of cesium sesquioxide is less extensively documented in readily available literature.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of both this compound and cesium sesquioxide are not widely available in the public domain. The following are generalized procedures based on the available literature.
Synthesis of this compound (Generalized Method 1):
-
Dissolve cesium metal in liquid ammonia.
-
Introduce a stoichiometric amount of oxygen gas to the solution under controlled conditions.
-
The this compound will precipitate from the solution.
-
Isolate and dry the product under an inert atmosphere to prevent reaction with atmospheric moisture.
Synthesis of this compound (Generalized Method 2):
-
Heat cesium superoxide (CsO₂) in a controlled environment.
-
The superoxide will thermally decompose, releasing oxygen and forming this compound.[5]
-
The reaction should be monitored to ensure the desired product is obtained.
Synthesis of Cesium Sesquioxide (Generalized Method):
-
Heat cesium superoxide (CsO₂) to 290 °C in a controlled, oxygen-poor environment.[3]
-
The controlled thermal decomposition is reported to yield cesium sesquioxide.[3]
-
Due to the aforementioned conflicting reports, careful characterization of the product is essential to confirm the formation of the sesquioxide phase.
Spectroscopic and Structural Differentiation
Visualizing the Cesium Oxide Family
The relationship between the various common oxides of cesium can be visualized as a network of synthesis and decomposition pathways.
Caption: Interconversion pathways for common cesium oxides.
Experimental Workflow for Oxide Identification
A logical workflow for the synthesis and identification of a target cesium oxide is crucial for reproducible research.
Caption: A generalized workflow for the synthesis and positive identification of cesium oxides.
References
Safety Operating Guide
Safe Disposal of Cesium Peroxide: A Comprehensive Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of cesium peroxide (Cs₂O₂), a highly reactive inorganic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and neutralization of this hazardous material. Adherence to these step-by-step instructions is critical to prevent accidents and ensure compliance with safety regulations.
Understanding the Hazard
This compound is a strong oxidizing agent that reacts violently with water and acids.[1][2] It is sensitive to moisture and can be corrosive.[3] Improper handling can lead to exothermic reactions, potentially causing thermal burns and pressure buildup in enclosed containers. Therefore, a controlled neutralization process is mandatory before disposal.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.
Neutralization Protocol: Step-by-Step
The primary method for neutralizing this compound is through a controlled reaction with a weak acid solution to convert it into less reactive cesium salts. This procedure should be performed in a designated and properly functioning chemical fume hood.
Experimental Protocol:
-
Preparation:
-
Prepare a 1 M solution of a weak acid, such as acetic acid (CH₃COOH). Avoid strong acids as they can react too vigorously.
-
Have a container of sodium bicarbonate (NaHCO₃) or other suitable neutralizing agent readily available for any potential spills.
-
Ensure a fire extinguisher rated for chemical fires (Class B or D) is accessible.
-
-
Inerting the Atmosphere:
-
If possible, purge the reaction vessel with an inert gas like argon or nitrogen to minimize the presence of atmospheric moisture and oxygen, which can increase reactivity.
-
-
Slow Addition:
-
Carefully and slowly add small increments of the this compound powder to the weak acid solution with constant stirring. Do not add the liquid to the solid.
-
The reaction is exothermic; monitor the temperature of the solution and control the rate of addition to prevent boiling. An ice bath can be used to cool the reaction vessel if necessary.
-
-
Completion of Reaction:
-
Continue adding the this compound until it is fully dissolved and the reaction ceases (no more gas evolution or heat generation).
-
The resulting solution will contain cesium acetate (if acetic acid was used) and hydrogen peroxide.
-
-
Decomposition of Hydrogen Peroxide:
-
To the resulting solution, slowly add a reducing agent such as a 10% solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄) to decompose the hydrogen peroxide.
-
Test for the presence of peroxides using peroxide test strips to ensure complete decomposition.
-
-
Final Neutralization and Disposal:
-
Check the pH of the final solution. If it is acidic, neutralize it with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate until the pH is between 6 and 8.
-
The neutralized solution can now be disposed of as hazardous waste according to your institution's and local regulations. Clearly label the waste container with its contents.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Neutralizing Agent | 1 M Acetic Acid | A weak acid provides a controlled reaction rate, minimizing the risk of a violent exothermic reaction. |
| Peroxide Decomposition Agent | 10% Sodium Bisulfite or Ferrous Sulfate Solution | Effectively reduces hydrogen peroxide to water. |
| Final pH | 6 - 8 | Ensures the final waste stream is not corrosive and is safe for standard hazardous waste disposal. |
| Temperature Control | Maintain below 40°C | Prevents uncontrolled exothermic reaction and potential boiling of the solvent. |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway for Neutralization Reaction
Caption: Chemical pathway for the neutralization of this compound.
References
Safe Handling and Disposal of Cesium Peroxide: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Cesium Peroxide (Cs₂O₂) is readily available. The following guidance is based on the known properties of this compound, general safety protocols for inorganic peroxides and alkali metals, and safety information for related compounds such as Cesium Oxide (Cs₂O) and Cesium Hydroxide (CsOH).[1][2][3][4] It is imperative to handle this substance with extreme caution and to conduct a thorough risk assessment before commencing any work.
This compound is a yellowish solid that is a strong oxidizer and is expected to be highly reactive and corrosive.[5] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Essential Safety Information
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against the hazards of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive materials and potential projectiles from unexpected reactions.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact with the corrosive and oxidizing material.[1][4] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | Protects against splashes and potential ignition of flammable materials.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for dusts and vapors should be available for emergency situations or if handling in a poorly ventilated area. | Protects against inhalation of hazardous dust or decomposition products.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and well-rehearsed operational plan is critical for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Work Area: Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[3] Ensure the area is free of combustible materials, organic substances, and sources of ignition.[1]
-
Equipment: Use only non-sparking tools made of compatible materials.[1] Have a Class D fire extinguisher (for combustible metals) readily accessible. Do not use water-based extinguishers.[6]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[6]
2. Handling Procedure:
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox with an argon or nitrogen atmosphere) to prevent reaction with moisture and air.[2][4]
-
Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid creating dust.[1][3]
-
Reaction Setup: Add this compound slowly and in small portions to any reaction mixture. Be aware that the reaction may be exothermic.
-
Heating: Avoid heating this compound unless it is part of a controlled and well-understood procedure, as it decomposes upon heating.[5]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all equipment and the work area after use.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents and environmental contamination.
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste, especially organic materials or other reactive substances.[1]
-
-
Deactivation (if feasible and safe):
-
For small residual amounts, a cautious, controlled neutralization or reduction process may be possible by trained personnel following established laboratory procedures for peroxide disposal. This should only be attempted after a thorough literature review and risk assessment.
-
-
Final Disposal:
-
All this compound waste must be disposed of as hazardous waste through a licensed environmental waste disposal company.[1] Provide the disposal company with as much information as possible about the waste material.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Scenario | Immediate Actions |
| Spill | 1. Evacuate the immediate area.[1] 2. Wear full PPE, including respiratory protection. 3. Cover the spill with a dry, inert absorbent material such as sand or soda ash.[6] Do not use combustible materials like paper towels. 4. Carefully collect the absorbed material into a designated waste container using non-sparking tools.[1] 5. Decontaminate the spill area. |
| Fire | 1. Evacuate the area and activate the fire alarm. 2. If the fire is small and you are trained to do so, use a Class D fire extinguisher.[6] 3. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as they can react violently with alkali metal peroxides.[4][6] |
| Personnel Exposure | Skin Contact: 1. Immediately brush off any solid material.[7] 2. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][7][8][9] 3. Seek immediate medical attention.[1][3] Eye Contact: 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] 2. Seek immediate medical attention.[1][3] Inhalation: 1. Move the affected person to fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[1] Ingestion: 1. Do NOT induce vomiting.[1][3] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[1][3] |
Experimental Protocols Cited
The information presented in this guide is a synthesis of best practices from safety data sheets for related compounds and general chemical safety guidelines. No specific experimental protocols involving this compound were cited in the source documents. Researchers should consult peer-reviewed literature for established experimental procedures involving this compound, always prioritizing safety.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Caesium peroxide - Wikipedia [en.wikipedia.org]
- 6. Cesium - ESPI Metals [espimetals.com]
- 7. Chemical Burns First Aid | St John Ambulance [sja.org.uk]
- 8. Chemical Burns Treatment: First Aid Information for Chemical Burns [webmd.com]
- 9. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
